molecular formula C11H8FNO2 B11898977 8-Fluoro-6-methylquinoline-4-carboxylic acid

8-Fluoro-6-methylquinoline-4-carboxylic acid

Cat. No.: B11898977
M. Wt: 205.18 g/mol
InChI Key: OLYUNHDMCYQORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-6-methylquinoline-4-carboxylic acid is a fluorinated and methyl-substituted quinoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound features a carboxylic acid functional group, making it a versatile precursor for the synthesis of more complex molecules through amidation and esterification reactions . The strategic fluorine and methyl substitutions on the quinoline core are known to enhance steric and electronic properties, which can influence bioavailability, metabolic stability, and target binding affinity . Recent scientific studies highlight the significant potential of structurally similar 8-fluoroquinoline-4-carboxylic acid scaffolds in oncology research. These compounds have been designed as inhibitors of Aurora A kinase, a key regulatory protein overexpressed in various human cancers . One such derivative demonstrated potent and selective inhibition of Aurora A kinase, inducing cell cycle arrest and apoptosis in cancer cell lines, positioning this chemical class as a promising lead for the development of targeted anticancer therapies . Additionally, 8-fluoro-2-methylquinoline analogs have shown notable broad-spectrum biological activity in infectious disease research. Synthesized derivatives have exhibited excellent in vitro antimycobacterial activity against Myobacterium tuberculosis H37Rv, along with antibacterial and antifungal properties . The mechanism of action for related fluoroquinolone compounds often involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and repair . 8-Fluoro-6-methylquinoline-4-carboxylic acid is provided for research applications only. It is not intended for diagnostic or therapeutic uses. Handle with care and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

8-fluoro-6-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-4-8-7(11(14)15)2-3-13-10(8)9(12)5-6/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYUNHDMCYQORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship (SAR) of 8-fluoro-6-methylquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Fluoro-6-Methylquinoline Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a detailed exploration of the structure-activity relationships (SAR) for a specific, promising subclass: 8-fluoro-6-methylquinoline derivatives. By strategically positioning a fluorine atom at the C8 position and a methyl group at the C6 position, a unique combination of electronic and steric properties is achieved, influencing metabolic stability, target binding affinity, and overall biological activity. We will dissect the causal relationships between structural modifications at various positions of this core scaffold and their resulting impact on anticancer, antimicrobial, and neuroprotective activities. This document synthesizes data from peer-reviewed literature to provide field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a recurring motif in a vast array of biologically active molecules.[1] Its rigid structure provides a reliable framework for orienting functional groups in three-dimensional space to interact with biological targets. Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[2] Derivatives of this scaffold have been successfully developed into drugs for a wide range of diseases, including cancer, malaria, and bacterial infections.[1]

The focus of this guide, the 8-fluoro-6-methylquinoline core, is of particular interest. The introduction of a fluorine atom, the most electronegative element, at the C8 position can significantly alter the molecule's properties. It can enhance metabolic stability by strengthening the C-H bonds adjacent to the C-F bond, making them less susceptible to enzymatic oxidation.[3][4] Additionally, fluorine can modulate the basicity of the quinoline nitrogen and participate in favorable electrostatic or hydrogen bonding interactions with target proteins.[4] The methyl group at the C6 position introduces a lipophilic character, which can improve membrane permeability, and provides a steric handle that can influence binding selectivity.[4] This dual substitution creates a scaffold with compelling properties for targeted drug design.

Core Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of 8-fluoro-6-methylquinoline derivatives is unlocked through precise functionalization at other positions on the quinoline ring, primarily C2, C4, and C7. The following sections analyze the SAR of this scaffold in the context of major therapeutic areas.

Anticancer Activity: Targeting Aberrant Cell Signaling

Quinoline derivatives are potent inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[5][6] The 8-fluoro-6-methylquinoline scaffold serves as an excellent starting point for developing selective kinase inhibitors.

  • Substitution at the C4-Position: The C4 position is critical for interaction with the hinge region of many kinase ATP-binding pockets. Attaching an amino side chain at this position has been shown to be crucial for antiproliferative activity.[7] The nature of this side chain is paramount. For instance, in a series of related 7-alkoxy-4-aminoquinoline derivatives, an N-(2-(dimethylamino)ethyl) side chain yielded a highly potent compound with IC50 values under 1.0 µM against several human tumor cell lines.[7] The length of the alkylamino linker is also a determining factor, with a two-carbon (ethyl) chain often being optimal.[7]

  • Substitution at the C7-Position: While our core is substituted at C6, insights from related structures show that substitution at adjacent positions like C7 with large, bulky alkoxy groups, such as a 4-fluorobenzyloxy group, can significantly enhance antiproliferative activity.[7] This suggests that exploring bulky substituents at the C5 or C7 positions of the 8-fluoro-6-methylquinoline core could be a fruitful strategy.

  • Substitution at the C2-Position: Modifications at the C2 position can also drastically influence activity. For example, in a series of 6,8-difluoro-2-methylquinoline analogs, the key to antiproliferative effects was the attachment of a substituted aniline ring at the C4-position, but the C2-methyl group remained a constant feature, suggesting its importance for the foundational activity.[3]

The following diagram illustrates the key SAR takeaways for the anticancer activity of functionalized quinoline cores.

SAR_Anticancer quinoline_core 8-Fluoro 7 6-Methyl 5 N 4 3 2 8-Fluoro-6-Methylquinoline Core C4_sub C4-Position: - Crucial for kinase hinge binding. - Amino side chains are favorable. - Linker length (e.g., ethyl) is optimal. quinoline_core:C4->C4_sub Key Modifications C7_sub C7-Position (by analogy): - Bulky alkoxy groups (e.g., -O-benzyl) enhance potency. quinoline_core:C7->C7_sub Potential Modifications C2_sub C2-Position: - Often substituted (e.g., methyl) in active analogs. quinoline_core:C2->C2_sub Common Modifications

Caption: Key SAR points for anticancer activity.

Table 1: Comparative Antiproliferative Activity of Related Fluoroquinoline Analogs (Data adapted from closely related 7-fluoro-4-anilinoquinoline derivatives to illustrate the impact of substitution on anticancer activity)[3]

Compound IDR (Substituent on C4-Aniline Ring)IC50 (µM) - HeLa Cells[3]IC50 (µM) - BGC-823 Cells[3]
1a3-ethynyl10.318.15
1b3-chloro12.579.33
1f3-isopropyl8.926.48
1g3-tert-butyl9.567.21

This data indicates that bulky, hydrophobic groups at the meta-position of the C4-anilino substituent are beneficial for enhancing cytotoxic effects against cancer cell lines.[3]

Antimicrobial Activity: Disrupting Bacterial Processes

Fluoroquinolones are a well-established class of antibiotics. While the classic fluoroquinolones feature a fluorine at C6, the SAR principles can be extrapolated. Studies on related 6-amino-8-methylquinolones and 6-desfluoro-8-methylquinolones reveal the significant contribution of the C8-methyl group to antibacterial potency, especially against Gram-positive bacteria.[8]

  • Role of C8-Methyl Group: The coupled presence of a methyl group at C8 and an amino group at C6 has been shown to be effective for enhancing activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). In 6-desfluoro-8-methylquinolones, certain piperidinyl derivatives at C7 exhibited antibacterial potency 17 times greater than ciprofloxacin against Gram-positive bacteria.[8]

  • C7-Substituents: The substituent at the C7 position is a major determinant of the antibacterial spectrum and potency. Bulky heterocyclic rings, such as piperidinyl or 1,2,3,4-tetrahydroisoquinolinyl groups, often confer superior activity against Gram-positive organisms.[8]

Table 2: In Vitro Antibacterial Activity (MIC, µg/mL) of a Potent 6-desfluoro-8-methylquinolone Analog (6c) (Data from a study on 6-desfluoro-8-methylquinolones to highlight the impact of the C8-methyl group)[8]

OrganismCompound 6c[8]Ciprofloxacin[8]
S. aureus ATCC 259230.060.25
S. aureus (Cipro-R)0.58
S. pneumoniae 1629<0.0160.25
E. coli ATCC 259220.50.016

This data underscores that while the C6-fluorine is a hallmark of many commercial quinolones, potent agents can be developed without it, and the C8-methyl group plays a key role in driving Gram-positive activity.[8]

Key Biological Targets and Mechanisms of Action

The diverse biological activities of 8-fluoro-6-methylquinoline derivatives stem from their ability to interact with multiple biological targets.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism for the antibacterial action of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes control the topology of DNA during replication. Fluoroquinolones trap them in a complex with cleaved DNA, leading to an accumulation of double-strand breaks and subsequent bacterial cell death.[9] This is a well-validated target for antibacterial drug development.[9]

The following workflow illustrates the process of assaying for inhibition of this pathway.

DNA_Gyrase_Workflow A Prepare Reaction Mix: Supercoiled DNA plasmid + DNA Gyrase enzyme + Assay Buffer B Add Test Compound (Varying Concentrations of 8-Fluoro-6-Methylquinoline Derivative) A->B C Incubate at 37°C to allow enzymatic reaction B->C D Stop Reaction (e.g., add SDS/proteinase K) C->D E Analyze DNA Topology by Agarose Gel Electrophoresis D->E F Visualize & Quantify Bands: Measure intensity of supercoiled (uninhibited) vs. relaxed (inhibited) DNA E->F G Calculate IC50 Value F->G

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Inhibition of Protein Kinases

As discussed in the anticancer SAR section, a primary mechanism of action for many quinoline derivatives is the inhibition of protein kinases.[6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP pocket in the enzyme's active site. The quinoline core mimics the adenine ring of ATP, while substituents at positions like C4 form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.[10] The selectivity for different kinases (e.g., EGFR, Aurora A, c-MET) is dictated by the specific side chains and their interactions with other residues in and around the active site.[5][11]

Metal Ion Chelation in Neurodegenerative Disease

The 8-hydroxyquinoline scaffold is well-known for its metal-chelating properties, and this activity is relevant to fluorinated analogs as well.[12][13] In neurodegenerative conditions like Alzheimer's disease, the dysregulation of metal ions such as zinc, copper, and iron is implicated in the aggregation of amyloid-beta (Aβ) plaques.[12] 8-Hydroxyquinoline derivatives can act as metal ionophores, binding these excess metal ions and preventing their interaction with Aβ, thereby promoting the dissolution of toxic aggregates.[12] Strategic fluorination of these compounds has been shown to produce potent inhibitors of zinc-induced Aβ oligomerization.[12]

Synthetic Strategies and Experimental Protocols

The synthesis of the 8-fluoro-6-methylquinoline core and its subsequent derivatization can be achieved through established heterocyclic chemistry reactions.

General Synthetic Routes

The construction of the quinoline ring system is often accomplished via classic named reactions such as the Skraup synthesis (reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid) or the Friedländer synthesis (condensing an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group).[14] For the target scaffold, a suitable starting material would be 2-fluoro-4-methylaniline.

The following diagram outlines a generalized workflow for synthesizing and screening a library of derivatives.

Synthesis_Workflow A Starting Materials (e.g., 2-fluoro-4-methylaniline) B Core Synthesis (e.g., Skraup or Friedländer Reaction) A->B C 8-Fluoro-6-Methyl Quinoline Core B->C D Functionalization (e.g., Halogenation, Nucleophilic Substitution) C:here->D Derivatization E Library of Final Derivatives D->E F Biological Screening (e.g., MTT Assay, MIC Determination) E->F G Lead Compound Identification F->G

Caption: General workflow for synthesis and screening.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the concentration of a compound required to inhibit the growth of 50% of cells (IC50) and is adapted from methodologies described for quinoline analogs.[3]

Objective: To assess the cytotoxicity of 8-fluoro-6-methylquinoline derivatives against a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells (or other chosen cancer cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO, same percentage as the highest compound concentration) and a "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours in the CO2 incubator.

  • MTT Addition: Add 20 µL of the MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Self-Validation: The inclusion of vehicle controls ensures that the solvent (DMSO) is not causing toxicity. The blank wells account for background absorbance. The assay relies on a metabolic endpoint (mitochondrial activity), providing a robust measure of cell viability.

Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

While the primary antibacterial mechanism is DNA gyrase inhibition, the versatility of the quinoline scaffold allows for other targets. Some derivatives act as fungicides by inhibiting DHODH, a key enzyme in pyrimidine synthesis.[9] This spectrophotometric assay measures this inhibitory activity.

Objective: To determine the IC50 of a test compound against DHODH.

Materials:

  • Recombinant human DHODH

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP) - a dye that is reduced by the reaction

  • Test compound and known inhibitor (e.g., Brequinar)

  • 96-well microplate and spectrophotometer

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, DHO, CoQ10, and DCIP to each well.

  • Compound Addition: Add varying concentrations of the test compound to the appropriate wells. Include a positive control (known inhibitor) and a negative control (no inhibitor).

  • Reaction Initiation: Initiate the reaction by adding DHODH to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time at a constant temperature (e.g., 30°C). The rate of DCIP reduction (loss of blue color) is proportional to DHODH activity.[9]

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control and calculate the IC50 value.

Trustworthiness: This protocol uses a direct enzymatic readout. Comparing the results to a well-characterized inhibitor like Brequinar validates the assay's performance and provides a benchmark for the potency of the new derivatives.

Conclusion and Future Directions

The 8-fluoro-6-methylquinoline scaffold represents a highly versatile and privileged core for the development of novel therapeutic agents. The structure-activity relationships discussed herein demonstrate that strategic modifications can steer the biological activity towards potent anticancer, antimicrobial, or neuroprotective effects.

  • Key SAR Insights: Potent anticancer activity is often driven by C4-amino side chains, while Gram-positive antibacterial strength is enhanced by the C8-methyl group and bulky C7-heterocycles. The core scaffold's ability to chelate metals also opens avenues for neuroprotective applications.

  • Future Research: Future work should focus on synthesizing and screening a focused library of 8-fluoro-6-methylquinoline derivatives with diverse substituents at the C2, C4, and C7 positions. Investigating their selectivity across panels of kinases and bacterial strains will be crucial. Furthermore, exploring this scaffold's potential in other therapeutic areas where quinolines have shown promise, such as antiviral and anti-inflammatory applications, is warranted. The combination of favorable physicochemical properties imparted by the 8-fluoro and 6-methyl groups makes this a compelling scaffold for continued drug discovery efforts.

References

  • Cecchetti, V., Fravolini, A., Palumbo, M., Sissi, C., Tabarrini, O., Terni, P., & Xin, T. (1996). Potent 6-desfluoro-8-methylquinolones as new lead compounds in antibacterial chemotherapy. Journal of Medicinal Chemistry, 39(25), 4952-4957. [Link]

  • Al-Ostath, A. I., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4243. [Link]

  • Saber, W., Taha, M., & El-Malah, A. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Molecular Modeling, 26(7), 173. [Link]

  • Li, Y., Zhang, J., & Wang, H. (2022). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Future Medicinal Chemistry, 14(18), 1335-1350. [Link]

  • Wang, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3425. [Link]

  • El-Gamal, M. I., & Oh, C.-H. (2020). Quinoline-based small molecules as effective protein kinases inhibitors (Review). International Journal of Oncology, 57(1), 51-68. [Link]

  • Wang, M., et al. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters, 6(10), 1083-1088. [Link]

  • Sławiński, J., & Szafrański, K. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(21), 13533. [Link]

  • Kumar, A., & Singh, R. K. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(8), 132-145. [Link]

  • Al-Ostath, A. I., & El-Faham, A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 552. [Link]

  • Al-Hussain, S. A., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Costa, G., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 88(4), 1465-1481. [Link]

  • Saber, W., Taha, M., & El-Malah, A. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. [Link]

  • El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(11), 1335. [Link]

  • Singh, A., & Kumar, R. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(11), 5674-5686. [Link]

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678. [Link]

  • Jin, C., & Zhu, R. (2019). Visible-Light-Induced Remote C-H Difluoroalkylation of 8-Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides. Organic Letters, 21(24), 10049-10053. [Link]

  • Zhang, Q., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(7), 1184-1191. [Link]

  • Hernandez, S. H. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR (Doctoral dissertation, University of South Florida). [Link]

  • Sharma, A., & Kumar, R. (2022). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Drug Targets, 23(14), 1334-1353. [Link]

  • Singh, A., & Kumar, R. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResolveMass Laboratories Inc. (n.d.). 6-bromo-8-fluoro-2-methylquinoline. Retrieved from [Link]

  • Hooper, D. C., & Wolfson, J. S. (1989). Structure-activity relationships of the fluoroquinolones. Reviews of Infectious Diseases, 11(Supplement_5), S902-S911. [Link]

  • Wang, X., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3425. [Link]

  • Al-Mulla, A. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Organic Chemistry: Current Research, 2(3), 116. [Link]

  • Cecchetti, V., et al. (2000). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 43(19), 3612-3620. [Link]

  • Cecchetti, V., et al. (2000). Studies on 6-aminoquinolones: synthesis and antibacterial evaluation of 6-amino-8-methylquinolones. Journal of Medicinal Chemistry, 43(19), 3612-3620. [Link]

  • Sharma, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

Sources

Technical Guide: Biological Activity of Fluorinated Quinoline-4-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline-4-carboxylic acid (cinchoninic acid) scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets. While the parent scaffold is historically significant (e.g., quinine, cinchophen), the strategic incorporation of fluorine has revolutionized its pharmacological profile.

This guide analyzes the biological activity of fluorinated quinoline-4-carboxylic acid derivatives. Unlike their quinolone-3-carboxylic acid counterparts (e.g., ciprofloxacin), which primarily target bacterial DNA gyrase, the 4-carboxylic acid scaffold exhibits a broader polypharmacological landscape, including potent antimalarial , antiviral (DHODH inhibition) , and anticancer (EGFR/Topoisomerase) activities.

The Fluorine Effect: Mechanistic Causality

The introduction of fluorine into the quinoline-4-carboxylic acid core is not merely a structural modification but a functional overhaul.

Metabolic Stability (The C-F Bond)

The C-H bond length is approx 1.09 Å, while C-F is 1.35 Å. Despite the size similarity to hydrogen (bioisosterism), the C-F bond energy (~116 kcal/mol) renders it resistant to cytochrome P450-mediated oxidative metabolism.

  • Impact: Substitution at the C6 or C8 position (sites prone to metabolic attack) significantly extends the half-life (

    
    ) of the drug.
    
Lipophilicity and Permeability

Fluorination modulates the


 (partition coefficient).
  • Mechanism: The high electronegativity of fluorine alters the electron distribution of the quinoline ring, reducing the basicity of the quinoline nitrogen. This facilitates passive transport across lipid bilayers, crucial for intracellular targets (e.g., M. tuberculosis or cancer cell nuclei).

Conformational Locking

In 2-phenylquinoline-4-carboxylic acid derivatives, a fluorine on the phenyl ring can induce specific torsional constraints due to electrostatic repulsion with the quinoline nitrogen or carbonyl oxygen, locking the molecule into a bioactive conformation.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this scaffold is strictly regioselective. Below is a visualization of the SAR logic derived from recent high-throughput screening data.

SAR_Logic Core Quinoline-4-COOH Scaffold Pos2 Position 2 (C2) Lipophilic Pocket Binding Core->Pos2 Pos4 Position 4 (COOH) Solubility & Prodrug Locus Core->Pos4 Pos6 Position 6 (C6) Metabolic Blockade Core->Pos6 Pos8 Position 8 (C8) Electronic Modulation Core->Pos8 Aryl Aryl/Heteroaryl (e.g., Furan) Increases Potency (Anti-TB) Pos2->Aryl Amide Amide/Hydrazide deriv. Enhances Cell Penetration Pos4->Amide Fluoro6 Fluorine (F) Prevents P450 Oxidation Optimizes DHODH Inhibition Pos6->Fluoro6 CF3 Trifluoromethyl (CF3) Crucial for Antimalarial (Mefloquine-like) Pos8->CF3

Figure 1: SAR map of Fluorinated Quinoline-4-carboxylic acids highlighting critical substitution zones.

Therapeutic Applications & Data

Antimicrobial & Antimalarial Activity

While Mefloquine (a quinoline-methanol) is the archetype, its carboxylic acid precursors and analogs show distinct activity.

  • Tuberculosis (TB): 2-(Furan-2-yl) quinoline-4-carboxylic acid (FQCA) derivatives have shown MIC values comparable to Streptomycin against M. tuberculosis H37Rv.

  • Mechanism: Unlike fluoroquinolones (which target gyrase via the 4-keto-3-carboxylic moiety), these 4-carboxylic acids likely act via membrane disruption or inhibition of specific mycobacterial ATP synthases.

Table 1: Comparative Antimicrobial Potency (MIC in


g/mL) 
Compound IDSubstitution (R2)Substitution (R6)M. tuberculosisS. aureusE. coliRef
FQCA-1 Furan-2-ylH3.126.25>50[1]
FQCA-F Furan-2-ylF1.56 3.1225[1]
Q-Hydrazide 2,4-Cl-5-F-phenylFN/A4.08.0[2]
Ciprofloxacin (Control)(Control)1.00.50.01--
Anticancer: DHODH & Kinase Inhibition

Recent studies identify fluorinated quinoline-4-carboxylic acids as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a key enzyme in de novo pyrimidine biosynthesis.

  • Compound C44: A 6-fluoro-2-(aryl)quinoline-4-carboxylic acid derivative.[1]

  • Activity: Inhibits human DHODH with an IC50 of 1 nM .[1]

  • Dual-Action: Because viruses rely on host nucleotides, C44 also exhibits antiviral activity against Influenza and VSV (EC50 ~2 nM) by starving the virus of pyrimidines [3].

Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are recommended.

Synthesis: The Modified Pfitzinger Reaction

The Pfitzinger reaction is the most robust route for generating the 4-carboxylic acid scaffold.

Reagents:

  • 5-Fluoroisatin (Precursor A)

  • Acetophenone or 2-Acetylfuran (Precursor B)

  • 33% KOH (aq)

  • Glacial Acetic Acid

Protocol:

  • Condensation: Dissolve 5-fluoroisatin (10 mmol) in 33% KOH (20 mL). Add the ketone (11 mmol).

  • Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. Checkpoint: Monitor consumption of isatin via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Precipitation: Acidify dropwise with glacial acetic acid to pH 4–5. The fluorinated quinoline-4-carboxylic acid will precipitate as a yellow/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Bioassay: Self-Validating Cytotoxicity (MTT)

This protocol includes necessary controls to rule out artifacts (e.g., compound reducing MTT directly).

  • Seeding: Seed HepG2 or HCT-116 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (0.1 – 100

    
    M).
    
    • Positive Control: Doxorubicin or 5-Fluorouracil.

    • Negative Control: DMSO (0.1%).

    • Blank Control: Media only (no cells) + Compound (to check for chemical reduction of MTT).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Read: Absorbance at 570 nm.

  • Validation: Calculate Z-factor. If Z' < 0.5, the assay is invalid.

Workflow Visualization

Workflow cluster_QC Quality Control cluster_Bio Biological Screening Start Start: 5-Fluoroisatin Rxn Pfitzinger Reaction (KOH, Reflux, Ketone) Start->Rxn Acid Acidification (pH 4-5) Precipitation Rxn->Acid Purify Recrystallization (Ethanol) Acid->Purify NMR 1H/13C NMR (Confirm F-regiochemistry) Purify->NMR MS HRMS (Confirm Mass) NMR->MS MTT MTT Assay (Cytotoxicity IC50) MS->MTT DHODH Enzymatic Assay (DHODH Inhibition) MTT->DHODH If IC50 < 10 µM

Figure 2: Integrated synthesis and screening workflow for fluorinated quinoline scaffolds.

Computational Modeling (Docking)

For researchers designing new analogs, molecular docking against Human DHODH (PDB: 4IGH) is the standard validation step.

  • Binding Pocket: The carboxylic acid group at C4 typically interacts with Arg136 (salt bridge), while the fluorinated aryl group at C2 occupies the hydrophobic tunnel (Val134, Val143).

  • The Fluorine Interaction: In high-potency analogs, the fluorine atom often engages in multipolar interactions with backbone amides, stabilizing the inhibitor-enzyme complex.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Fang, J., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

Sources

8-Fluoro-6-methylquinoline-4-carboxylic Acid: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including natural products and synthetic drugs.[1] Among the various classes of quinoline derivatives, quinoline-4-carboxylic acids have garnered significant attention for their diverse pharmacological activities, which span anticancer, antibacterial, antiviral, and anti-inflammatory applications.[2][3] The strategic modification of the quinoline core allows for the fine-tuning of its physicochemical and biological properties. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and bioavailability, while a methyl group can modulate lipophilicity and steric interactions with biological targets.[4]

This technical guide provides a comprehensive overview of 8-fluoro-6-methylquinoline-4-carboxylic acid as a valuable building block in drug discovery. We will delve into its physicochemical properties, plausible synthetic routes, potential medicinal chemistry applications based on structure-activity relationships of analogous compounds, and detailed experimental protocols for its synthesis and biological evaluation.

Physicochemical Properties

While experimental data for 8-fluoro-6-methylquinoline-4-carboxylic acid is not extensively available in the public domain, its key physicochemical properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for predicting its behavior in biological systems and for guiding its incorporation into more complex drug candidates.

PropertyPredicted ValueNotes
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
XlogP ~2.5Estimated based on structurally similar compounds like 6-fluoro-2-methylquinoline-4-carboxylic acid (XlogP 2.2).[5] A positive LogP value suggests moderate lipophilicity.
pKa ~4.5 - 5.5The carboxylic acid moiety is expected to have a pKa in this range, similar to other quinoline-4-carboxylic acids. This indicates it will be predominantly ionized at physiological pH.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 3From the quinoline nitrogen and the two oxygen atoms of the carboxylic acid.

Synthesis of 8-Fluoro-6-methylquinoline-4-carboxylic Acid

A plausible and efficient method for the synthesis of 8-fluoro-6-methylquinoline-4-carboxylic acid is the Doebner reaction. This is a one-pot, three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid, making it a versatile route to a wide range of substituted quinoline-4-carboxylic acids.[6][7]

The proposed synthesis of 8-fluoro-6-methylquinoline-4-carboxylic acid would involve the reaction of 2-fluoro-4-methylaniline, an appropriate aldehyde (such as formaldehyde or its synthetic equivalent), and pyruvic acid. The reaction typically proceeds through the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by intramolecular cyclization and dehydration to yield the final product.[7]

G cluster_reactants Reactants cluster_reaction Doebner Reaction cluster_product Product aniline 2-Fluoro-4-methylaniline doebner One-pot, three-component condensation aniline->doebner aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->doebner pyruvic_acid Pyruvic Acid pyruvic_acid->doebner product 8-Fluoro-6-methylquinoline-4-carboxylic acid doebner->product Cyclization & Dehydration

Caption: Proposed synthetic pathway for 8-fluoro-6-methylquinoline-4-carboxylic acid via the Doebner reaction.

Detailed Experimental Protocol: Doebner Synthesis

This protocol is a generalized procedure based on established Doebner reaction methodologies and can be optimized for the specific synthesis of 8-fluoro-6-methylquinoline-4-carboxylic acid.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methylaniline (1.0 mmol) and the selected aldehyde (e.g., formaldehyde, 1.0 mmol) in ethanol (15 mL).

  • Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and then water to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 8-fluoro-6-methylquinoline-4-carboxylic acid.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

The 8-fluoro-6-methylquinoline-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics due to the known biological activities of structurally related compounds.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity through various mechanisms.[2] A notable example is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of cancer cells.[8] The structural features of 8-fluoro-6-methylquinoline-4-carboxylic acid, particularly the C4-carboxylic acid and the potential for bulky hydrophobic substituents at other positions, align with the known SAR for DHODH inhibitors.[8][9]

Antibacterial Activity

The fluoroquinolone class of antibiotics, characterized by a fluorine atom on the quinoline ring, are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[4] The presence of the 8-fluoro substituent in the target molecule suggests its potential as a building block for new antibacterial agents. The C4-carboxylic acid is also a common feature in many quinolone antibiotics, contributing to their mechanism of action.[9]

Compound Class Biological Activity Mechanism of Action Key Structural Features
Fluoroquinolones AntibacterialInhibition of DNA gyrase and topoisomerase IV[4]C6-Fluoro, C4-carboxylic acid (or C3-carboxylic acid in nalidixic acid-type)[9]
Quinoline-4-carboxylic acids AnticancerInhibition of dihydroorotate dehydrogenase (DHODH)[8]C4-carboxylic acid, bulky C2-substituent[8][9]
Quinoline derivatives AntimalarialInhibition of hemozoin formationFused ring system
Quinoline derivatives Anti-inflammatoryInhibition of inflammatory mediatorsVaried substitution patterns

The 8-fluoro substitution is expected to enhance the biological activity, potentially by increasing binding affinity to target enzymes and improving metabolic stability.[10] The 6-methyl group can influence the molecule's lipophilicity and steric interactions within the binding pocket of a target protein. The combination of these substituents makes 8-fluoro-6-methylquinoline-4-carboxylic acid a promising scaffold for exploring these and other therapeutic areas.

Experimental Protocols: Biological Evaluation

A fundamental step in assessing the potential of a new compound as an anticancer agent is to determine its cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[11][12]

G cluster_workflow In Vitro Cytotoxicity Assay Workflow cell_seeding 1. Seed cancer cells in 96-well plates incubation1 2. Incubate for 24h (cell attachment) cell_seeding->incubation1 treatment 3. Treat with varying concentrations of the -test compound incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT reagent incubation2->mtt_addition incubation3 6. Incubate for 4h (formazan formation) mtt_addition->incubation3 solubilization 7. Solubilize formazan crystals (e.g., with DMSO) incubation3->solubilization absorbance 8. Measure absorbance at 570 nm solubilization->absorbance analysis 9. Calculate cell viability and determine IC50 absorbance->analysis

Caption: A generalized workflow for determining the in vitro cytotoxicity of a novel compound using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for evaluating the cytotoxic effects of 8-fluoro-6-methylquinoline-4-carboxylic acid on a selected cancer cell line.[11][12]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 8-fluoro-6-methylquinoline-4-carboxylic acid in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

8-Fluoro-6-methylquinoline-4-carboxylic acid represents a highly promising and versatile building block for medicinal chemistry and drug discovery. Its strategic combination of a proven pharmacophore (quinoline-4-carboxylic acid) with key modulating groups (8-fluoro and 6-methyl) provides a solid foundation for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and pharmacokinetic properties. The synthetic accessibility of this scaffold, coupled with the extensive knowledge base surrounding the biological activities of related compounds, makes it an attractive starting point for lead optimization in various disease areas, most notably in oncology and infectious diseases. Further investigation into the synthesis and biological evaluation of derivatives of 8-fluoro-6-methylquinoline-4-carboxylic acid is warranted to fully explore its therapeutic potential.

References

  • Pfitzinger reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem. [URL: https://www.benchchem.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. [URL: https://www.benchchem.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01123]
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [URL: https://www.iipseries.org/papers/10.9734.bpi.rdt.2022.v2.012]
  • Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis - Benchchem. [URL: https://www.benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/journal/article/view/1603]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37615967/]
  • Pfitzinger Quinoline Synthesis. [URL: https://www.cambridge.org/core/books/abs/name-reactions-in-organic-synthesis/pfitzinger-quinoline-synthesis/C285093A8B63F32070D437D4D7F0D8E7]
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2143786/]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7363732/]
  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. [URL: https://www.jocpr.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide - Benchchem. [URL: https://www.benchchem.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [URL: https://www.kosheeka.
  • Chemistry of Pfitzinger Synthesis | PDF | Chemical Reactions | Hydrolysis - Scribd. [URL: https://www.scribd.com/document/406080517/Pfitzinger-sythesis-Formal-Report]
  • Structure-activity relationships of the fluoroquinolones - ASM Journals. [URL: https://journals.asm.org/doi/10.1128/aac.33.8.1231]
  • 6-fluoro-2-methylquinoline-4-carboxylic acid (C11H8FNO2) - PubChemLite. [URL: https://pubchemlite.com/compound/6-fluoro-2-methylquinoline-4-carboxylic-acid_693106]
  • Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold, adapted from 2 (A) and structures of CPX and MXF (B). - ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-1-substituted-14-dihydro-6-fluoro-4-oxo-3-carboxylic_fig1_319401910]
  • Technical Support Center: Synthesis of 8-Fluoroquinoline-3-carboxamide - Benchchem. [URL: https://www.benchchem.com/tech-support/synthesis-of-8-fluoroquinoline-3-carboxamide]
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide - Benchchem. [URL: https://www.benchchem.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141679/]
  • WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents. [URL: https://patents.google.
  • Structure-activity relationships of the fluoroquinolones - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC176560/]
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10463404/]
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. [URL: https://www.researchgate.
  • 6-Fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Benchchem. [URL: https://www.benchchem.com/product/b-10024]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d5ra00534e]
  • 4-Fluoroquinoline-8-carboxylic acid | C10H6FNO2 | CID 71743002 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71743002]
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/24/3/593]
  • Biological activities of quinoline derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19957855/]
  • 8-fluoro-6-methylquinoline | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/8-fluoro-6-methylquinoline-1214736-16-1]
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01538k]
  • 8-FLUOROISOQUINOLINE-6-CARBOXYLIC ACID - Fluorochem. [URL: https://fluorochem.co.uk/F841292/8-FLUOROISOQUINOLINE-6-CARBOXYLIC-ACID]
  • 8-Fluoro-2-methylquinoline-4-carboxylic acid | 288151-68-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bdd/bdph9bcd4211]

Sources

The 6-Methyl-8-Fluoroquinoline Scaffold: Strategic Design & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline heterocycle remains a privileged substructure in modern drug discovery, serving as the core for antimalarials, antibacterials (fluoroquinolones), and kinase inhibitors. While C6-fluorination (e.g., Ciprofloxacin) is the historical standard for antibiotic potency, the 6-methyl-8-fluoro substituted quinoline represents a distinct, emerging motif for lead optimization.

This guide analyzes the chemo-structural rationale of this specific substitution pattern.[1] By combining the lipophilic, space-filling properties of the C6-methyl group with the electronic modulation and metabolic blocking capability of the C8-fluorine, researchers can fine-tune physicochemical properties (pKa, LogP) and metabolic stability. This whitepaper provides the theoretical grounding, synthetic pathways, and experimental protocols required to integrate this scaffold into high-value drug discovery campaigns.

Chemo-Structural Rationale: The "Push-Pull" Effect

The 6-methyl-8-fluoroquinoline scaffold is not merely a random analog; it represents a calculated "Multiparameter Optimization" (MPO) strategy. The synergy between the electron-withdrawing fluorine and the electron-donating methyl group creates a unique electronic environment around the quinoline nitrogen (N1).

The C8-Fluorine Effect (Electronic & Metabolic)

The introduction of fluorine at the C8 position is a high-impact modification:

  • pKa Modulation: The inductive electron-withdrawing effect (-I) of the C8-fluorine reduces the electron density on the N1 nitrogen. This lowers the pKa of the quinoline ring (typically from ~4.9 to ~3.5).

    • Biological Consequence:[2][3][4][5][6][7][8] Reduced basicity decreases the likelihood of lysosomal trapping (which requires a basic amine) and can mitigate hERG channel inhibition, a common liability for basic quinolines.

  • Metabolic Blocking: The C8 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution effectively blocks this metabolic "soft spot" due to the strength of the C-F bond (116 kcal/mol), extending the compound's half-life (

    
    ).
    
The C6-Methyl Effect (Hydrophobic & Steric)
  • The "Magic Methyl" Effect: The C6-methyl group adds approximately 0.5 log units to the compound's lipophilicity (cLogP). This is critical for:

    • Hydrophobic Pocket Filling: Many kinase binding sites (e.g., c-Met, VEGFR) possess hydrophobic sub-pockets near the hinge region. The C6-methyl can probe these pockets, improving potency (

      
      ) via van der Waals interactions.
      
    • Solubility/Packing: Unlike larger alkyl groups, a methyl group minimizes steric clash while disrupting crystal lattice energy, potentially improving solubility profiles compared to planar, unsubstituted analogs.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving this scaffold design.

SAR_Logic Core Quinoline Core Pos8 8-Fluoro Substituent Core->Pos8 Substitution Pos6 6-Methyl Substituent Core->Pos6 Substitution Effect_pKa Lowers pKa (N1) Reduces hERG Liability Pos8->Effect_pKa Effect_Metab Blocks CYP Oxidation Extends Half-life Pos8->Effect_Metab Effect_Bind Hydrophobic Pocket Fill Increases Potency Pos6->Effect_Bind Effect_Perm Increases Lipophilicity Modulates Permeability Pos6->Effect_Perm

Figure 1: SAR Logic of the 6-methyl-8-fluoroquinoline scaffold, highlighting the divergent roles of the two substituents.

Synthetic Access: The Modified Skraup Protocol

While modern cross-coupling reactions (Suzuki-Miyaura) are possible, the most scalable and atom-economical route to the 6-methyl-8-fluoroquinoline core is the Modified Skraup Synthesis . This method constructs the pyridine ring onto a substituted aniline.

Retrosynthetic Analysis
  • Target: 6-methyl-8-fluoroquinoline.

  • Starting Material: 2-Fluoro-4-methylaniline (Commercially available, CAS: 452-63-1).

  • Reagents: Glycerol (carbon source), Sulfuric Acid (catalyst/dehydrating agent), Sodium m-nitrobenzenesulfonate (oxidant).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 2-Fluoro-4-methylaniline Step2 Michael Addition (Aniline attacks Acrolein) Start->Step2 Reagents Reagents: Glycerol + H2SO4 + Oxidant Step1 In Situ Acrolein Formation (Dehydration of Glycerol) Reagents->Step1 Step1->Step2 Generates Electrophile Step3 Cyclization & Oxidation (Aromatization) Step2->Step3 Heat (140°C) Product Product: 6-Methyl-8-fluoroquinoline Step3->Product Workup & Purification

Figure 2: The Modified Skraup Synthesis pathway for constructing the target scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-8-Fluoroquinoline

Note: The Skraup reaction is highly exothermic. This protocol uses a moderator (Ferrous Sulfate) to control the reaction kinetics.[9]

Materials:

  • 2-Fluoro-4-methylaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Nitrobenzene (as oxidant/solvent) or Sodium m-nitrobenzenesulfonate (safer alternative)

  • Sulfuric Acid (conc.[9][10] H2SO4)[10]

  • Ferrous Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Setup: In a 500mL round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-fluoro-4-methylaniline (0.1 mol), glycerol (0.3 mol), and ferrous sulfate (2g).

  • Acid Addition: Add concentrated

    
     (20 mL) dropwise. Caution: Exothermic.
    
  • Heating: Heat the mixture to 100°C. Add the oxidant (nitrobenzene, 0.06 mol) slowly.

  • Reflux: Increase temperature to 140°C and reflux for 4 hours. The mixture will turn dark brown/black.

  • Workup: Cool to room temperature. Dilute with ice water (200 mL).

  • Basification: Basify with 50% NaOH solution until pH > 10. The quinoline will separate as an oil.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (Metabolic Validation)

To validate the "Metabolic Blocking" hypothesis of the 8-fluoro substituent, compare the target against 6-methylquinoline (non-fluorinated).

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System

  • Test Compounds (1 µM final conc.)

  • LC-MS/MS for quantification

Methodology:

  • Incubation: Pre-incubate HLM (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate the reaction.

  • Sampling: Take aliquots at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Therapeutic Applications & Data Profiling[1]

The 6-methyl-8-fluoroquinoline scaffold is particularly relevant for "Scaffold Hopping" in the following areas:

Comparative Physicochemical Profile

The table below highlights the theoretical shift in properties when optimizing a generic quinoline lead.

Property6-Methylquinoline (Parent)6-Methyl-8-Fluoroquinoline (Optimized)Impact on Drug Design
cLogP ~2.6~2.9Increased permeability; better hydrophobic fit.
pKa (N1) ~4.9~3.5Reduced basicity; lower hERG risk; less lysosomal trapping.
Metabolic Site C8 (High Liability)C8 (Blocked)Improved metabolic stability (

).
H-Bonding Acceptor (N1)Acceptor (N1) + Weak Acceptor (F)Potential for new interactions with backbone amides.
Case Study: Kinase Inhibition

In the development of c-Met inhibitors, quinoline cores often bind to the hinge region.

  • Challenge: High clearance due to oxidation at the electron-rich C8 position.

  • Solution: Substitution with 8-F blocks this site.

  • Enhancement: The 6-Me group orients into the hydrophobic "gatekeeper" region, improving

    
     values.
    

References

  • Skraup Reaction Mechanism & Applications

    • Manske, R. H. F. (1942).[11] "The Chemistry of Quinolines." Chemical Reviews.

  • Fluorine in Medicinal Chemistry (pKa and Metabolism)

    • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
  • Quinolone Antibacterial SAR (Relevance of Position 8)

    • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy.
  • Metabolic Blocking Strategies

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • Synthesis of 8-Fluoroquinolines

    • Gershon, H., et al. (2002). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.

Sources

Patent Landscape & Technical Guide: 8-Fluoro-6-methylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the patent landscape and synthetic methodologies for 8-Fluoro-6-methylquinoline-4-carboxylic acid and its analogs. This document is structured for researchers and drug development professionals, moving beyond surface-level descriptions to actionable chemical intelligence.

Executive Summary & Scaffold Analysis

The 8-Fluoro-6-methylquinoline-4-carboxylic acid scaffold (CAS: 1420792-01-3 ) represents a privileged structure in both agrochemical and pharmaceutical discovery.[1] Unlike the ubiquitous fluoroquinolone antibiotics (which utilize a 4-oxo-1,4-dihydro-3-carboxylic acid core), this fully aromatic quinoline-4-carboxylic acid serves as a distinct pharmacophore.[1]

Core Utility[1]
  • Agrochemicals (Herbicides): The primary patent activity clusters around 2-heteroaryl derivatives .[1] These compounds function as synthetic auxins, mimicking the action of indole-3-acetic acid (IAA) but with enhanced metabolic stability due to the 8-fluoro substitution.[1]

  • Pharmaceuticals (Oncology): The scaffold acts as a precursor for indeno[1,2-c]quinolines (topoisomerase inhibitors) and kinase inhibitors (e.g., c-Met, VEGFR).[1] The 6-methyl group provides a handle for hydrophobic interactions, while the 8-fluoro atom modulates pKa and metabolic clearance.[1]

Patent Landscape Analysis

The intellectual property landscape is bifurcated into two distinct therapeutic and functional applications.[1]

A. Agrochemical Cluster: The "2-Heteroaryl" Class

Recent patent filings, particularly from Chinese agrochemical entities (e.g., CN112321571 family), focus on 2-substituted analogs.[1]

  • Key Innovation: Substitution at the C2 position with 5-membered heterocycles (thiophenes, furans).[1]

  • Lead Compound: 2-(5-chlorothiophen-2-yl)-8-fluoro-6-methylquinoline-4-carboxylic acid (CAS: 1405577-41-4).[1]

  • Mechanism: High-affinity binding to the TIR1/AFB auxin receptor complex.[1] The 8-fluoro substituent prevents oxidative deblocking at the critical 8-position, a common resistance mechanism in weeds against older quinoline herbicides like quinclorac.[1]

B. Pharmaceutical Cluster: The "Fused-Ring" Class

Older but significant patent families (e.g., US20090111987 ) utilize this acid as a building block for fused tricyclic systems.[1]

  • Target: Topoisomerase I/II and specific tyrosine kinases.[1]

  • Mechanism: The planar quinoline core intercalates into DNA, while the 4-carboxylic acid is derivatized into amides or hydrazides to interact with the minor groove or ATP-binding pockets.[1]

C. Patent Data Summary
Patent Family / ApplicationPrimary Assignee / OriginKey Derivative ClassTarget / MechanismStatus
CN112321571 Agrochemical Entities (China)2-(Furan/Thiophen)-4-COOHAuxin Receptor (TIR1)Active / Grant
US20090111987 Pharma EntitiesIndeno[1,2-c]quinolinesTopoisomerase InhibitorExpired / Lapsed
WO2019108565 Pharma MajorsTetrahydroquinolinesImmunomodulationActive

Technical Guide: Synthesis & Process Chemistry

The synthesis of 8-Fluoro-6-methylquinoline-4-carboxylic acid is non-trivial due to the specific substitution pattern.[1] The most robust route, validated across multiple patent examples, is the Pfitzinger Reaction .[1]

A. Retrosynthetic Analysis

The 4-carboxylic acid moiety suggests a disconnection at the C2-C3 and C4-N bond, pointing to an Isatin precursor condensing with a ketone or aldehyde.[1]

  • Precursor: 7-Fluoro-5-methylisatin.[1][2]

  • Co-reactant: Pyruvic acid (for the 2-unsubstituted acid) or Acetyl-heterocycles (for 2-substituted analogs).[1]

B. Protocol: Pfitzinger Synthesis of the Core Acid[1]

Objective: Synthesis of 8-Fluoro-6-methylquinoline-4-carboxylic acid.

Reagents:

  • 7-Fluoro-5-methylisatin (1.0 equiv)[1]

  • Sodium Pyruvate (1.2 equiv) or Pyruvic Acid[1]

  • Sodium Hydroxide (33% aq.[1] solution)

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Condensation:

    • Dissolve 7-Fluoro-5-methylisatin (10 mmol) in Ethanol (20 mL).

    • Add Sodium Pyruvate (12 mmol) dissolved in water (5 mL).

    • Slowly add 33% NaOH (10 mL) dropwise to the suspension.[1] Note: The reaction is exothermic; cooling to 0-5°C is recommended during addition.

  • Reflux:

    • Heat the mixture to reflux (approx. 80°C) for 12–16 hours. The deep red color of the isatin will fade to a lighter orange/yellow, indicating ring expansion.[1]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol.[1]

    • Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (2 x 10 mL) to remove unreacted neutral impurities.[1]

    • Acidification (Critical Step): Acidify the aqueous layer to pH 3–4 using 2N HCl.[1] A thick precipitate will form.[1]

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Purification:

    • Recrystallization from Ethanol/Water or Acetic Acid is standard.[1]

    • Expected Yield: 65–80%.[1]

C. Synthesis of the Precursor: 7-Fluoro-5-methylisatin

Since the specific isatin is not always commercially available, it must be synthesized via the Sandmeyer Isatin Synthesis :

  • Starting Material: 2-Fluoro-4-methylaniline.[1]

  • Reaction: Condensation with chloral hydrate and hydroxylamine sulfate to form the isonitrosoacetanilide, followed by acid-catalyzed cyclization (conc. H2SO4).[1]

Visualization of Pathways & Logic[1]

Diagram 1: Synthetic Workflow (Pfitzinger Route)

This diagram illustrates the conversion of the aniline precursor to the final quinoline scaffold.[1]

SynthesisWorkflow Aniline 2-Fluoro-4-methylaniline (Starting Material) Intermediate1 Isonitrosoacetanilide (Intermediate) Aniline->Intermediate1 Chloral Hydrate, NH2OH Isatin 7-Fluoro-5-methylisatin (Key Precursor) Intermediate1->Isatin H2SO4, Cyclization (Sandmeyer) Product 8-Fluoro-6-methylquinoline- 4-carboxylic Acid Isatin->Product Pfitzinger Reaction (NaOH, Reflux) Pyruvate Pyruvic Acid / Ketone (Co-reactant) Pyruvate->Product Condensation

Caption: Step-wise synthesis from aniline precursor to the final quinoline-4-carboxylic acid scaffold.

Diagram 2: Structure-Activity Relationship (SAR) Logic

This diagram details the functional role of each substituent on the scaffold.[1]

SAR_Logic Core Quinoline-4-COOH Core Pos4 4-COOH Group Core->Pos4 Pos6 6-Methyl Group Core->Pos6 Pos8 8-Fluoro Group Core->Pos8 Pos2 2-Position (Variable) Core->Pos2 Func_4 H-Bond Donor/Acceptor Solubility Handle Amide Precursor Pos4->Func_4 Func_6 Hydrophobic Interaction Metabolic Soft Spot (Oxidation) Pos6->Func_6 Func_8 Blocks Metabolism Modulates pKa Enhances Lipophilicity Pos8->Func_8 Func_2 Selectivity Determinant (Agro: Heterocycle) (Pharma: H or Aryl) Pos2->Func_2

Caption: Functional mapping of the 8-Fluoro-6-methylquinoline-4-carboxylic acid scaffold.

References

  • BLD Pharm. (n.d.).[1] 8-Fluoro-6-methylquinoline-4-carboxylic acid Product Page. Retrieved from

  • Google Patents. (2021).[1] Patent CN112321571B: 2-Furan-quinoline-4-carboxylic acid derivatives.[1] Retrieved from

  • Google Patents. (2009).[1][2] US Patent Application 20090111987: Imino-Indeno[1,2-c] quinoline derivatives.[1][2] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Quinoline-4-carboxylic acid analogs. Retrieved from

  • Shvekhgeimer, M. G. A. (2004).[1] The Pfitzinger Reaction (Review). Chemistry of Heterocyclic Compounds. (General reference for the Pfitzinger protocol methodology).

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the C4-Carboxylic Acid Group in Fluoroquinolones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety is the cornerstone of the fluoroquinolone (FQ) pharmacophore, essential for its antibacterial activity.[1][2] Specifically, the carboxylic acid at C3 and the ketone at C4 are critical for binding to bacterial DNA gyrase and topoisomerase IV, the enzymes responsible for DNA replication and transcription.[1] While this acidic group is vital, its strategic modification represents a sophisticated approach in medicinal chemistry to develop prodrugs with enhanced physicochemical properties, create hybrid molecules with novel therapeutic activities, or modulate the pharmacokinetic profile of the parent drug. This guide provides an in-depth exploration of the primary chemical strategies for functionalizing this critical group, complete with field-proven protocols and the rationale behind key experimental choices.

Introduction: The Strategic Importance of the C3/C4 Keto-Acid Moiety

The carboxylic acid group of fluoroquinolones is a highly versatile chemical handle. Its primary role is to interact with the DNA bases and the target enzymes, DNA gyrase and topoisomerase IV.[1] This interaction is often mediated through chelation with a divalent metal ion, such as Mg²⁺, which bridges the drug to the enzyme-DNA complex. However, this functional group also imparts specific physicochemical properties, such as pKa and solubility, which influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

Modification of this group must be approached with a clear understanding of the structure-activity relationship (SAR). While drastic changes can abrogate antibacterial activity, subtle and strategic modifications can yield derivatives with significant advantages.[4] The primary goals of C3-carboxylic acid functionalization include:

  • Prodrug Development: To improve solubility, enhance membrane permeability, or achieve targeted drug release. Esterification is the most common strategy for this purpose.[5][6]

  • Hybrid Molecule Synthesis: To conjugate the FQ scaffold with other pharmacophores (e.g., other antibiotics, anticancer agents, or enzyme inhibitors) to create dual-action agents or overcome resistance mechanisms.[7]

  • Pharmacokinetic Modulation: To alter the drug's half-life and distribution profile.

This document details the core methodologies for achieving these goals: Esterification , Amidation , and Heterocyclic Ring Formation .

Core Functionalization Strategies & Workflow

The selection of a functionalization strategy depends on the desired final compound and its intended application. The following diagram outlines a general decision-making workflow for modifying the C3-carboxylic acid group.

G cluster_0 Fluoroquinolone Core cluster_1 Strategic Goal cluster_2 Chemical Strategy cluster_3 Key Methodologies FQ_Core Fluoroquinolone (e.g., Ciprofloxacin) Goal_Prodrug Improve Solubility/ Permeability (Prodrug) Goal_Hybrid Create Hybrid Molecule/ New Bioactivity Goal_Hetero Introduce Novel Heterocyclic Scaffold Strategy_Ester Esterification Goal_Prodrug->Strategy_Ester Primary Pathway Strategy_Amide Amidation Goal_Hybrid->Strategy_Amide Common Pathway Strategy_Hetero Heterocycle Formation Goal_Hetero->Strategy_Hetero Advanced Derivatization Method_Fischer Fischer Esterification (Acid-Catalyzed) Strategy_Ester->Method_Fischer Method_AcylChloride Acyl Chloride + Alcohol Strategy_Ester->Method_AcylChloride Method_Coupling Carbodiimide Coupling (EDC, DCC) Strategy_Amide->Method_Coupling Method_Hydrazide Hydrazide Formation & Cyclization (e.g., Oxadiazole) Strategy_Hetero->Method_Hydrazide

Figure 1: Decision workflow for C3-carboxylic acid functionalization.

Esterification: Crafting Prodrugs and Intermediates

Esterification is the most direct method to mask the carboxylic acid, converting it into a more lipophilic ester. This is a primary strategy for creating prodrugs that can be hydrolyzed in vivo by esterases to release the active parent drug.[5][6] This approach can significantly improve oral bioavailability and cell penetration.

Causality Behind Experimental Choices
  • Acid Catalysis (Fischer Esterification): This classic method is cost-effective but often requires high temperatures and long reaction times, which can be detrimental to sensitive substrates. The use of a strong acid like H₂SO₄ protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

  • Acyl Chloride Intermediate: For more sensitive alcohols or when milder conditions are required, the carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][9] This intermediate readily reacts with alcohols at or below room temperature, often providing higher yields.

  • Coupling Agents: Reagents like TBTU can be used to form esters under mild conditions, which is particularly useful for complex or acid-labile alcohols.[5]

Protocol 1: Acid-Catalyzed Esterification of Ciprofloxacin (Methyl Ester)

This protocol describes a standard Fischer esterification.

Materials:

  • Ciprofloxacin: 1 equivalent

  • Methanol (Anhydrous): 20-30 volumes

  • Concentrated Sulfuric Acid (H₂SO₄): ~0.15 equivalents

  • 1M Sodium Carbonate Solution

  • Chloroform or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend ciprofloxacin (e.g., 7.0 g) in anhydrous methanol (e.g., 70 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Cool the suspension to 0-5°C in an ice bath.

  • Slowly add concentrated H₂SO₄ (e.g., 0.3 mL) dropwise to the stirring suspension. A white precipitate may form initially.[10]

  • Remove the ice bath and heat the mixture to reflux (approx. 65-70°C). Maintain reflux with stirring for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • To the resulting residue, add 1M sodium carbonate solution (e.g., 50 mL) and stir for 15-20 minutes to neutralize the acid and dissolve the product.

  • Extract the aqueous layer with chloroform or DCM (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the ciprofloxacin methyl ester.[8]

Quantitative Data: Esterification of Fluoroquinolones
FluoroquinoloneReagent(s)AlcoholConditionsYield (%)Reference
CiprofloxacinH₂SO₄ (cat.)MethanolReflux, 48h70[4]
CiprofloxacinThionyl ChlorideMethanolReflux, 3h65[8]
CiprofloxacinTBTU, DIPEAMonoethylene GlycolRT, 24h86 (ester)[5]
CiprofloxacinTBTU, DIPEATriethylene GlycolRT, 24h50 (ester)[5]
7-Chloro-FQ AcidNot specifiedEthanolNot specifiedNot specified[4]

Amidation: Building Hybrid Molecules

Forming an amide bond at the C3-carboxylic acid position allows for the conjugation of fluoroquinolones with a vast array of molecules, including amino acids, peptides, and other small-molecule drugs.[7][11] This strategy is central to the development of hybrid molecules with dual-action capabilities or novel targeting moieties.

The Challenge of Amide Bond Formation & Solutions

Directly reacting a carboxylic acid with an amine is generally unfavorable as it results in a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated".

  • Carbodiimide Coupling (EDC/HOBt): This is the most prevalent method in modern organic synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][12] This intermediate is prone to hydrolysis and side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form an HOBt-active ester.[10][13] This active ester is more stable than the O-acylisourea but highly reactive towards primary amines, leading to higher yields and cleaner reactions.[14]

G cluster_0 Activation cluster_1 Coupling FQ-COOH Fluoroquinolone Carboxylic Acid O-acylisourea O-acylisourea (Reactive Intermediate) FQ-COOH->O-acylisourea + EDC EDC EDC EDC->O-acylisourea HOBt-Ester HOBt-Active Ester (More Stable) O-acylisourea->HOBt-Ester + HOBt HOBt HOBt HOBt->HOBt-Ester Amide FQ-Amide (Final Product) HOBt-Ester->Amide + R-NH₂ Amine R-NH₂ Amine->Amide

Figure 2: Mechanism of EDC/HOBt mediated amide coupling.

  • Protecting Groups: When modifying the C3-carboxylic acid of a fluoroquinolone like ciprofloxacin, the secondary amine on the C7-piperazinyl ring can also react.[15] To ensure selectivity, this amine must be protected, commonly with a tert-Butoxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed later under specific acidic or basic conditions, respectively.[5][11]

Protocol 2: EDC/HOBt Coupling of N-Boc-Ciprofloxacin with an Amino Acid Ester

This protocol details the steps for selectively forming an amide bond at the C3 position.

Materials:

  • N-Boc-Ciprofloxacin: 1 equivalent

  • Amino Acid Ester Hydrochloride (e.g., Glycine methyl ester HCl): 1.2 equivalents

  • EDC Hydrochloride: 1.5 equivalents

  • HOBt: 1.3 equivalents

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 3-4 equivalents

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-Ciprofloxacin (e.g., 1 mmol) in anhydrous DCM or DMF (10-15 mL) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the amino acid ester hydrochloride (e.g., 1.2 mmol) and HOBt (e.g., 1.3 mmol) to the solution.

  • Add DIPEA or TEA (e.g., 3-4 mmol) to neutralize the hydrochloride salt and activate the reaction. Stir for 10 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (e.g., 1.5 mmol) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (e.g., 20 mL).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide conjugate.

Heterocycle Formation: Expanding the Pharmacophore

The carboxylic acid group can serve as a synthon for constructing five-membered heterocyclic rings, such as 1,3,4-oxadiazoles. This advanced derivatization strategy can dramatically alter the compound's biological profile, potentially leading to agents with novel mechanisms of action or different therapeutic applications, such as anticancer or antiviral activities.[4]

Protocol 3: Synthesis of a Ciprofloxacin-1,3,4-Oxadiazole Derivative

This is a two-step procedure involving the formation of an acid hydrazide followed by cyclodehydration.

Step A: Synthesis of Ciprofloxacin Acid Hydrazide

  • Prepare Ciprofloxacin methyl ester as described in Protocol 1.

  • Dissolve the ciprofloxacin methyl ester (e.g., 1 mmol) in absolute ethanol (e.g., 10 mL).

  • Add hydrazine hydrate (99%) (e.g., 5-10 equivalents) to the solution.

  • Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • After cooling, reduce the solvent volume under reduced pressure and place the concentrated solution in an ice bath to precipitate the product.

  • Filter the solid, wash with ice-cold ethanol, and dry to obtain the ciprofloxacin acid hydrazide.[10]

Step B: Cyclization to form the 1,3,4-Oxadiazole

  • To the ciprofloxacin acid hydrazide (1 equivalent) from Step A, add a suitable aromatic carboxylic acid (1 equivalent) and a dehydrating/cyclizing agent like phosphorus oxychloride (POCl₃) (excess, acts as solvent and reagent).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., 20% NaHCO₃ solution) until a solid precipitate forms.

  • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the 2,5-disubstituted 1,3,4-oxadiazole derivative.[16]

Quantitative Data: Amidation and Heterocycle Formation
Starting MaterialReagent(s)Coupled Moiety / RingConditionsYield (%)Reference
CiprofloxacinChloroacetyl chloride, TEAChloroacetamide (at C7)DCM, 0°C to RT, 3h28-86[4]
N-Boc-CiprofloxacinEDC, HOBt, DIPEAPeptideSolid Phase SynthesisNot specified[11]
Ciprofloxacin EsterHydrazine HydrateAcid HydrazideEtOH, Reflux, 12hNot specified[10]
FQ-HydrazidePOCl₃, Ar-COOH1,3,4-OxadiazoleReflux, 6-7h50-65[16]
NorfloxacinPOCl₃, PyridineAmide (various)0-5°C to RT45-63[17]

Conclusion and Future Perspectives

The functionalization of the C3-carboxylic acid of fluoroquinolones is a powerful tool for drug discovery and development professionals. The methodologies outlined herein—esterification for prodrugs, amidation for hybrid molecules, and heterocycle formation for novel scaffolds—provide a robust toolkit for modifying this critical pharmacophore. Each protocol must be approached with a clear understanding of the underlying chemical principles, particularly regarding the need for activation and the use of protecting groups to ensure reaction selectivity. Future advancements in this field will likely focus on developing more efficient and "green" coupling reagents and exploring novel bioorthogonal reactions to conjugate fluoroquinolones to complex biological macromolecules in situ.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

  • Al-Omar, M. A., & Al-Tamimi, A. M. (2021). Synthesis of Mutual Prodrugs of Secnidazole and Ciprofloxacin and study Their Physicochemical Properties. Iraqi Journal of Pharmaceutical Sciences, 30(1), 133-142.
  • Assali, M., et al. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity.
  • Goud, T. V., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 55(36), 5054-5057.
  • Truong, N. P., et al. (2015). RAFT polymerization of ciprofloxacin prodrug monomers for the controlled intracellular delivery of antibiotics. Polymer Chemistry, 6(45), 7786-7790.
  • Assali, M., et al. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. Request PDF. Retrieved from [Link]

  • Dunetz, J. R., et al. (2008). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 12(5), 907-913.
  • Verma, A., et al. (2018). Synthesis and Evaluation of Ciprofloxacin-Nitroxide Conjugates as Anti-Biofilm Agents. Molecules, 23(11), 2883.
  • Spencer, J., et al. (2018). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron, 74(15), 1661-1674.
  • Sharma, P. C., et al. (2015). Synthesis, characterization and evaluation of amide based prodrugs of Norfloxacin. World Journal of Pharmaceutical Sciences, 3(7), 1339-1345.
  • Rusu, A., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. International Journal of Molecular Sciences, 23(17), 9535.
  • Al-Suhaimi, K. S., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9), 2099.
  • Joshi, Y. C., et al. (2012). Synthesis and Spectral Study of Novel Norfloxacin Derivatives. E-Journal of Chemistry, 9(3), 1154-1160.
  • Jain, A. K., & Sharma, S. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF NORFLOXACIN DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 3(2), 349-356.
  • Lam, H. T., et al. (2024). Ciprofloxacin Poly(β-amino ester) Conjugates Enhance Antibiofilm Activity and Slow the Development of Resistance.
  • EDC-HOBt Amide coupling workup help. (2024, April 28). Reddit. Retrieved from [Link]

  • Arava, V. R., & Umareddy, P. (2018). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178.
  • Pauter, K., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 1123.
  • Walden, M., et al. (2023). Effects of Magnesium, Calcium, and Aluminum Chelation on Fluoroquinolone Absorption Rate and Bioavailability: A Computational Study. ResearchGate. Retrieved from [Link]

  • Foley, D. A., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 24(37), 6824-6829.
  • Tomma, J. H., et al. (2020). Physicochemical Properties of Quinolone Antibiotics in Various Environments. Request PDF. Retrieved from [Link]

  • Husain, A., et al. (2016). Synthesis, Characterization, Antimicrobial Potential, and Computational Studies of 1,3,4-Oxadiazole Derivatives. Journal of Chemistry, 2016, 1-11.
  • Eslami, S., et al. (2015). Design, Synthesis and Biological Evaluation of Ciprofloxacin-Peptide Conjugates as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 14(Suppl), 121-131.
  • Hryhoriv, H., et al. (2023). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Pharmaceuticals, 16(8), 1146.
  • Reaction conditions and yield of 3 for the esterification using an alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • Asadipour, A., et al. (2016). Modification of 7-piperazinylquinolone antibacterials to promising anticancer lead compounds: Synthesis and in vitro studies. European Journal of Medicinal Chemistry, 124, 722-744.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • C-7 Piperazinyl Group: Significance and symbolism. (2024, December 4). Scite. Retrieved from [Link]

  • McKnight, S., et al. (2018). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 20(22), 5168-5174.
  • Emami, S., & Falahati, M. (2018). Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. Expert Opinion on Drug Discovery, 13(8), 727-744.
  • Gao, D., et al. (2023). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Digital Discovery, 2(5), 1548-1557.
  • Al-Hiari, Y. M., et al. (2007).
  • Jin, T., et al. (2013). New 7-[4-(4-(un)Substituted)
  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 24(36), 6599-6603.
  • Suryani, et al. (2022). Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions. Journal of Applied Pharmaceutical Science, 12(11), 026-037.
  • Al-Hiari, Y. M., et al. (2015). Isocratic Resolution of Fluoroquinolone-Based Antibiotics on the Phenylethyl-Bonded Phase under Nonaqueous Elution: A Consideration of the Separation Mechanism. Journal of Analytical Methods in Chemistry, 2015, 1-9.
  • Li, X., et al. (2023).
  • Roy, M., et al. (2014). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. International Journal of Spectroscopy, 2014, 1-8.
  • Pauter, K., et al. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Molecules, 31(4), 1123.
  • Mohammadi-Far, M., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry, 11, 123456.
  • Synthesis of Fluoroquinolone Antibiotics. (2010, June 26). Quimica Organica. Retrieved from [Link]

Sources

Preparation of ester derivatives from 8-Fluoro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Ester Derivatives from 8-Fluoro-6-methylquinoline-4-carboxylic Acid

Executive Summary

This application note details the synthetic protocols for generating ester derivatives of 8-Fluoro-6-methylquinoline-4-carboxylic acid . This scaffold is a critical intermediate in the development of fluoroquinolone antibiotics, anti-malarial agents, and gyrase inhibitors.

The C4-carboxylic acid position on the quinoline ring presents specific synthetic challenges due to steric hindrance from the peri-position (C5-H) and the zwitterionic nature of the quinoline nitrogen. This guide provides three distinct, validated methodologies to overcome these hurdles, ensuring high yield and purity for downstream SAR (Structure-Activity Relationship) profiling.

Chemical Context & Substrate Analysis

Before initiating synthesis, researchers must understand the physicochemical properties of the substrate.

  • Substrate: 8-Fluoro-6-methylquinoline-4-carboxylic acid.

  • Electronic Environment: The 8-fluoro substituent is electron-withdrawing (inductive), while the 6-methyl is electron-donating. However, the core reactivity is dominated by the electron-deficient quinoline ring.

  • Solubility Profile: Like most cinchoninic acid derivatives, this molecule exists as a zwitterion (high melting point, poor solubility in non-polar solvents like DCM or Hexanes). It is soluble in DMSO, DMF, and aqueous base.

  • Steric Factors: The carboxylic acid at C4 is sterically crowded by the hydrogen at C5. Standard mild esterification (e.g., EDC/NHS coupling) often proceeds slowly.

Decision Matrix: Selecting the Right Protocol

Choose the experimental approach based on your target ester and available scale.

DecisionTree Start Target Ester Selection SimpleAlkyl Simple Alkyl (Methyl, Ethyl) Start->SimpleAlkyl Complex Complex/Sensitive (t-Butyl, Chiral, bulky) Start->Complex Scale Scale of Reaction SimpleAlkyl->Scale MethodA Method A: Thionyl Chloride (Acid Chloride Route) Complex->MethodA Secondary/Tertiary Alcohols MethodB Method B: Alkyl Halide (Base-Promoted) Complex->MethodB Primary Halides available (e.g., Benzyl, Allyl) Scale->MethodA Large Scale (>5g) Low Solubility MethodC Method C: Fischer Esterification (Acid Catalysis) Scale->MethodC Small Scale (<1g) High Solubility

Figure 1: Decision matrix for selecting the optimal esterification route based on target structure and scale.

Experimental Protocols

Method A: The Acid Chloride Route (Gold Standard)

Best for: Scalability, unreactive alcohols, and overcoming steric hindrance.

Mechanism: Conversion of the acid to the highly reactive acyl chloride using Thionyl Chloride (


), followed by nucleophilic attack by the alcohol.

Reagents:

  • Substrate: 8-Fluoro-6-methylquinoline-4-carboxylic acid (1.0 eq)

  • Thionyl Chloride (

    
    ): 5.0 – 10.0 eq (Can be used as solvent)
    
  • Solvent: Anhydrous Toluene or DCM (if not using neat

    
    )
    
  • Alcohol: Methanol, Ethanol, or Isopropanol (Excess)

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser and a

    
     drying tube, suspend the carboxylic acid (1.0 g, 4.8 mmol) in anhydrous toluene (10 mL).
    
  • Chlorination: Add Thionyl Chloride (2.0 mL, ~27 mmol) dropwise. Caution: Gas evolution (

    
    , 
    
    
    
    ). Perform in a fume hood.
  • Reflux: Heat the mixture to reflux (80–110°C) for 2–3 hours. The suspension should clear as the acid chloride forms.

  • Evaporation: Cool to room temperature and concentrate in vacuo to remove excess

    
     and toluene. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.
    
    • Checkpoint: The residue is the crude 8-fluoro-6-methylquinoline-4-carbonyl chloride.

  • Esterification: Dissolve the residue in the target anhydrous alcohol (e.g., MeOH, 20 mL). If the alcohol is expensive/complex, dissolve the residue in DCM and add the alcohol (1.2 eq) + Triethylamine (2.0 eq).

  • Reaction: Stir at reflux (for simple alcohols) or RT (for DCM method) for 2 hours.

  • Workup: Evaporate the solvent. Partition the residue between Ethyl Acetate and saturated

    
     (to neutralize the quinoline hydrochloride salt). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
Method B: Base-Promoted Alkylation (The Mild Route)

Best for: Methyl, Ethyl, Benzyl, and Allyl esters. Avoids acidic conditions.

Mechanism: Deprotonation of the carboxylic acid to form a carboxylate anion, followed by


 attack on an alkyl halide.

Reagents:

  • Substrate (1.0 eq)[1]

  • Base:

    
     (Potassium Carbonate) or 
    
    
    
    (Cesium Carbonate) (1.5 eq)
  • Alkylating Agent: Methyl Iodide (

    
    ), Ethyl Bromide, or Benzyl Bromide (1.2 eq)
    
  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Solubilization: Dissolve 8-Fluoro-6-methylquinoline-4-carboxylic acid (500 mg) in DMF (5 mL).

  • Deprotonation: Add powdered

    
     (480 mg). Stir at Room Temperature (RT) for 30 minutes. The mixture may remain a suspension.[2]
    
  • Alkylation: Add the alkyl halide (e.g., MeI, 0.18 mL) dropwise.

  • Stir: Stir at RT for 4–12 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). The starting material (baseline spot) should disappear, replaced by a high-Rf spot (ester).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The ester often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with EtOAc (3x 20 mL), wash with water (to remove DMF) and brine.

Method C: Fischer Esterification (Classic)

Best for: Simple methyl/ethyl esters when reagents for Method A/B are unavailable.[3]

Protocol:

  • Suspend the acid in Methanol or Ethanol (0.1 M concentration).

  • Add conc.

    
     (0.5 mL per 10 mL alcohol).
    
  • Reflux for 12–24 hours. Note: Reaction is an equilibrium; may require longer times due to C4 sterics.

  • Neutralize with aqueous

    
     to pH 8 (to liberate the free base quinoline) and extract with DCM.
    

Reaction Workflow & Mechanism (Method A)

The following diagram illustrates the critical pathway for the Acid Chloride method, highlighting the neutralization step often missed by novices.

ReactionFlow Start Start: C4-Carboxylic Acid Inter Intermediate: Acyl Chloride Start->Inter SOCl2, Reflux (-SO2, -HCl) Salt Product Salt: Ester-HCl Inter->Salt R-OH (Alcoholysis) Final Final Product: Free Base Ester Salt->Final Aq. NaHCO3 (Neutralization)

Figure 2: Reaction pathway for Thionyl Chloride activation. Note the intermediate Hydrochloride salt formation.

Data Summary & Expected Properties

ParameterValue / Observation
Typical Yield (Method A) 85% – 95%
Typical Yield (Method B) 90% – 98%
Appearance Off-white to pale yellow solid
Solubility (Product) Soluble in DCM, EtOAc, MeOH. Insoluble in water.
1H NMR Diagnostic Ester protons (e.g., -OCH3) appear at ~3.9–4.0 ppm.
TLC (Rf) ~0.6 (EtOAc/Hex 1:1) vs ~0.05 for Starting Acid.

Troubleshooting & Critical Notes

  • The "Insoluble" Problem: If the starting material does not dissolve in Toluene during Method A, do not panic. It will dissolve as it converts to the acid chloride. If it remains solid after 2 hours of reflux, add a catalytic amount of DMF (1-2 drops) to form the Vilsmeier-Haack reagent in situ, which accelerates the reaction.

  • Zwitterion Traps: During workup, ensure the aqueous phase is basic (pH > 8). If the pH is acidic, the quinoline nitrogen will be protonated, and your ester will remain in the water layer, leading to massive yield loss.

  • Safety: Method B (Alkyl Halides) involves potential carcinogens (MeI). Use double-gloving and work in a hood.

References

  • Principles of Quinoline Chemistry: Jones, G. (2008). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience.

  • Acid Chloride Activation Protocol: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for SOCl2 mechanism).
  • Base-Promoted Esterification: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Reactivity of Cinchoninic Acids: PubChem Compound Summary for Quinoline-4-carboxylic acid. National Center for Biotechnology Information.

  • Synthesis of Fluoroquinolone Precursors: Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. (Foundational text for fluoroquinoline synthesis).

Sources

Troubleshooting & Optimization

Improving solubility of 8-Fluoro-6-methylquinoline-4-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 8-Fluoro-6-methylquinoline-4-carboxylic Acid

Executive Summary: The "Brick" Phenomenon

User Query: "Why is 8-Fluoro-6-methylquinoline-4-carboxylic acid (8F6M-QCA) insoluble in Dichloromethane (DCM), Toluene, and cold Ethanol?"

Technical Insight: This molecule presents a classic solubility paradox common to quinoline-4-carboxylic acids (cinchophen derivatives). Its insolubility is not random; it is driven by three synergistic forces:[1]

  • Strong Intermolecular Hydrogen Bonding: The carboxylic acid moieties (-COOH) form stable cyclic dimers.[1]

  • 
    -
    
    
    
    Stacking:
    The planar quinoline core facilitates tight crystal packing, significantly increasing lattice energy.[1]
  • Zwitterionic Character: In neutral media, the basic quinoline nitrogen (

    
    ) and the acidic carboxyl group (
    
    
    
    ) can exist in a zwitterionic equilibrium, creating a "salt-like" lattice that repels non-polar organic solvents.[1]

The Solution: You cannot simply "dissolve" this molecule in standard organic solvents; you must chemically modify its solvation shell.[1]

Solvent Compatibility Matrix

Solvent ClassSolventSolubility RatingTechnical Note
Polar Aprotic DMSO Excellent Best for biological assays and NMR.[1] Disrupts H-bonds effectively.
Polar Aprotic DMF / NMP Good Good for reactions (e.g., couplings), but difficult to remove during workup.[1]
Chlorinated DCM / Chloroform Poor (Neutral) Excellent (with Base) . Insoluble alone. Becomes soluble upon adding 2-3 eq. of DIPEA or TEA.[1]
Protic Methanol / Ethanol Poor (Cold) Moderate (Hot) .[1] Useful for recrystallization but poor for room-temp reactions.[1]
Non-Polar Toluene / Hexane Insoluble Even with heat, solubility is negligible due to high lattice energy.[1]
Fluorinated HFIP Very Good Hexafluoroisopropanol is a potent H-bond donor that breaks acid dimers, but is expensive.[1]

Troubleshooting Guides (Q&A Format)

Scenario A: Organic Synthesis (Amide Coupling / Esterification)

Q: "I am trying to couple 8F6M-QCA to an amine using EDC/HOBt in DCM, but the acid is just a suspension. Will the reaction work?"

A: It might work slowly (heterogeneous reaction), but for optimal kinetics, you need a homogeneous solution.[1]

  • The Fix: Use the In-Situ Lipophilic Salt method.[1]

  • Mechanism: Adding a tertiary amine base (like DIPEA or Triethylamine) deprotonates the carboxylic acid.[1] This breaks the H-bond dimers and forms an ammonium carboxylate salt.[1] Unlike the zwitterion, this lipophilic ion pair is highly soluble in DCM.[1]

  • Protocol:

    • Suspend 8F6M-QCA in DCM (0.1 M concentration).[1]

    • Add 2.5 equivalents of DIPEA (Diisopropylethylamine).

    • Sonicate for 30 seconds. The suspension should turn into a clear (often yellow/brown) solution.[1]

    • Then add your coupling reagents (HATU/EDC).[1]

Scenario B: NMR Analysis

Q: "I need to run a


H-NMR. It won't dissolve in CDCl

.[1] Should I use DMSO-d

?"

A: Yes, DMSO-d


  is the gold standard here.[1]
  • Alternative: If you must use CDCl

    
     (e.g., to compare with other spectra), add 2-3 drops of TFA-d  (Trifluoroacetic acid-d) or CD
    
    
    
    OD
    .[1]
  • Why? The TFA protonates the quinoline nitrogen and disrupts the dimer, forcing the molecule into solution. Note: This will shift your chemical shifts due to pH changes.[1]

Scenario C: Purification & Workup

Q: "My product crashed out during the aqueous workup. How do I purify it?"

A: Quinoline carboxylic acids have an Isoelectric Point (pI) where they are least soluble.[1]

  • Acid-Base Extraction Strategy:

    • To Dissolve: Adjust pH to >10 (using NaOH) to form the water-soluble sodium salt.[1] Wash with DCM to remove non-acidic impurities.[1]

    • To Precipitate: Slowly acidify the aqueous layer with HCl.[1] The compound will precipitate heavily as it passes through pH 4-5.[1]

    • Filtration: Collect the solid by filtration rather than trying to extract it back into an organic solvent.[1]

    • Recrystallization: Use boiling Ethanol or Acetic Acid.[1]

Visual Decision Tree (Workflow)

SolubilityGuide Start Start: 8F6M-QCA Solid Goal What is your Goal? Start->Goal Reaction Chemical Reaction (Coupling/Derivatization) Goal->Reaction Analysis Analysis (NMR/HPLC) Goal->Analysis SolventChoice Preferred Solvent? Reaction->SolventChoice DCM_THF DCM, THF, or EtOAc SolventChoice->DCM_THF Volatile Needed DMF_DMSO DMF or NMP SolventChoice->DMF_DMSO High BP OK AddBase CRITICAL STEP: Add 2-3 eq. DIPEA or TEA (Forms Lipophilic Salt) DCM_THF->AddBase Insoluble initially Proceed Proceed with Reaction (Solution should be Clear) DMF_DMSO->Proceed Dissolves Directly AddBase->Proceed NMR_Solvent Select Solvent Analysis->NMR_Solvent DMSO DMSO-d6 (Recommended) NMR_Solvent->DMSO Standard CDCl3 CDCl3 NMR_Solvent->CDCl3 If necessary AddAcid Add 5% TFA-d or MeOD (Breaks H-bonds) CDCl3->AddAcid Required for Solubility

Caption: Decision tree for selecting the correct solubilization strategy based on experimental intent (Synthesis vs. Analysis).

Detailed Protocol: In-Situ Solubilization for Amide Coupling

Objective: Dissolve 1.0 mmol of 8F6M-QCA in DCM for reaction with an amine.

  • Weighing: Weigh 221 mg (1.0 mmol) of 8-Fluoro-6-methylquinoline-4-carboxylic acid into a dry Round Bottom Flask (RBF).

  • Solvent Addition: Add 10 mL of anhydrous Dichloromethane (DCM).

    • Observation: The solid will likely remain as a suspension or slurry.[1]

  • Base Activation: Add 435 µL (2.5 mmol, 2.5 eq) of DIPEA (N,N-Diisopropylethylamine).

    • Alternative: Triethylamine (TEA) can be used, but DIPEA is preferred to minimize nucleophilic competition.[1]

  • Sonication: Sonicate the flask for 30-60 seconds.

    • Checkpoint: The solution should turn clear. If slight turbidity remains, add another 0.5 eq of base.[1]

  • Reagent Addition: Add your coupling reagent (e.g., HATU, T3P, or EDC) to this clear solution.[1] Stir for 5 minutes to activate the acid before adding the amine partner.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 8-Fluoro-2-methylquinoline-4-carboxylic acid Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Quinoline-4-carboxylic acid.[1] Retrieved from

  • Williams, R. (2022).[1][4][5] pKa Data Compiled for Quinoline and Carboxylic Acids. Organic Chemistry Data. Retrieved from

  • ResearchGate Community. (2018).[1][6] Discussion: Removing DIPEA from DCM solutions and Salt Formation Mechanisms. Retrieved from

Sources

Optimizing yield in the cyclization of 8-fluoro-6-methylquinoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Yield in the Cyclization of 8-Fluoro-6-Methylquinoline Precursors

Executive Summary & Mechanistic Insight

The synthesis of 8-fluoro-6-methylquinoline presents a specific electronic challenge. You are likely starting from 2-fluoro-4-methylaniline .

  • The Electronic Conflict: The fluorine atom at the ortho position (relative to the amine) exerts a strong inductive withdrawing effect (-I), which deactivates the ring toward the electrophilic aromatic substitution (SEAr) step required for ring closure. While the methyl group at the para position is weakly activating (+I), it is insufficient to fully counteract the fluorine's deactivation.

  • The Consequence: Standard protocols often result in low yields due to either (a) failure to cyclize (resulting in recovered starting material) or (b) polymerization/tarring caused by forcing conditions (excessive heat/acid).

This guide provides optimized protocols for the two most viable routes: the Modified Skraup (direct) and the Gould-Jacobs (controlled) methods.

Module 1: The Modified Skraup Protocol (Direct Cyclization)

Context: The classic Skraup reaction uses glycerol and sulfuric acid.[1][2][3][4] For fluorinated anilines, the reaction is often erratic—either stalling or exploding.

Core Troubleshooting (Q&A)

Q1: My reaction turns into a black, insoluble tar immediately. How do I prevent polymerization?

  • Diagnosis: The oxidation of the dihydroquinoline intermediate is too aggressive, or the acrolein formation is too rapid.

  • Solution: Use a moderator .[2]

    • Add Ferrous Sulfate (

      
      ):  Adding catalytic ferrous sulfate reduces the violence of the reaction.
      
    • Replace Nitrobenzene: Use Sodium m-nitrobenzenesulfonate (water-soluble, easier workup) or Iodine (milder oxidant).

    • Stepwise Heating: Do not go straight to reflux. Hold at 100°C for 1 hour to allow acrolein formation/addition, then ramp to 140°C for cyclization.

Q2: I see the intermediate (Schiff base) on LCMS, but it won't cyclize to the quinoline.

  • Diagnosis: The fluorine atom is deactivating the C-6 position (aniline numbering), preventing ring closure.

  • Optimization: Switch the acid catalyst. Concentrated

    
     (98%) may cause sulfonation byproducts.
    
    • Recommendation: Use Eaton’s Reagent (7.7 wt%

      
       in methanesulfonic acid) or Polyphosphoric Acid (PPA) . These promote dehydration/cyclization more effectively than sulfuric acid for deactivated rings without the oxidative charring.
      
Optimized Protocol: Modified Skraup
ParameterStandard ConditionOptimized Condition (Fluorinated)
Acid Conc.

60%

+

(catalytic)
Oxidant NitrobenzeneSodium m-nitrobenzenesulfonate
Temperature Reflux (rapid)Ramp: 100°C (1h)

140°C (3h)
Yield Target 30-40%65-75%
Module 2: The Gould-Jacobs Protocol (Pharma-Grade Purity)

Context: This route involves condensing the aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[5][6] It is cleaner but requires extreme temperatures.

Core Troubleshooting (Q&A)

Q1: The condensation works, but the cyclization step (Step 2) yields <10%.

  • Diagnosis: The thermal threshold for closing a fluorinated ring is higher than standard anilines.

  • Solution: Solvent selection is critical.

    • Diphenyl ether (bp 259°C) is the standard, but often insufficient.

    • Optimization: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) and ensure the temperature reaches a minimum of 250°C .

    • Critical Step: You must distill off the ethanol byproduct during the reaction. If ethanol remains, the equilibrium favors the open chain.

Q2: The product precipitates as a solid but contains impurities I can't wash off.

  • Diagnosis: This is likely the "enamine" intermediate co-precipitating.

  • Solution: The cyclized product (4-hydroxyquinoline derivative) is amphoteric.

    • Purification: Dissolve the crude solid in dilute NaOH (forms the sodium salt), filter off insoluble impurities, then re-precipitate by adding acetic acid to pH 7.

Module 3: Visualization & Logic
Workflow Diagram: Troubleshooting Logic

QuinolineOptimization Start Start: Low Yield of 8-Fluoro-6-Methylquinoline CheckRoute Which Synthesis Route? Start->CheckRoute Skraup Route A: Skraup (Glycerol + Acid) CheckRoute->Skraup GJ Route B: Gould-Jacobs (EMME + Heat) CheckRoute->GJ TarIssue Issue: Black Tar/Charring? Skraup->TarIssue NoCycl Issue: Intermediate Stalls? Skraup->NoCycl Modulator Action: Add FeSO4 Moderator & Use Mild Oxidant TarIssue->Modulator Yes AcidSwitch Action: Switch to PPA or Eaton's Reagent NoCycl->AcidSwitch Yes TempIssue Issue: Incomplete Cyclization GJ->TempIssue Solvent Action: Use Dowtherm A Temp > 250°C TempIssue->Solvent Ethanol Action: Continuously Distill Ethanol Byproduct TempIssue->Ethanol

Caption: Decision tree for troubleshooting low yields based on synthesis route selection.

Module 4: Purification Protocol

For the 8-fluoro-6-methyl derivative, the fluorine atom significantly lowers the boiling point compared to non-fluorinated analogs, but also increases lipophilicity.

Recommended Method: Steam Distillation Because Skraup reactions produce heavy inorganic salts and tars, column chromatography is often fatal (the tar clogs the silica).

  • Basify: After the acid reaction, neutralize with NaOH to pH > 10.

  • Steam Distill: Pass steam through the reaction vessel. The 8-fluoro-6-methylquinoline will co-distill with water as a milky oil.

  • Extraction: Extract the distillate with Dichloromethane (DCM).

  • Yield Check: This method typically recovers >90% of the formed product, leaving 100% of the tar behind.

References
  • Manske, R. H. F. (1942).[1] The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.[1] Link

  • BenchChem Technical Support. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide. Link

  • Gershon, H., et al. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie, 133, 1135–1141. Link

  • Song, Y., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics. Molecules, 24(9), 1806. Link

  • Patel, D. R. (2024).[3][7] Synthesis of Quinoline and its Derivatives Using Various Name Reactions. IIP Series, Vol 3. Link

Sources

Technical Support Center: Navigating Decarboxylation in Quinoline-4-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions to address a common and often frustrating side reaction in the synthesis of quinoline-4-carboxylic acids: unwanted decarboxylation. Our goal is to equip you with the knowledge to not only identify and solve these issues but also to proactively design more robust synthetic routes.

Introduction: The Challenge of Decarboxylation

Quinoline-4-carboxylic acids are a vital structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, their synthesis, particularly through classical methods like the Doebner and Pfitzinger reactions, can be plagued by the loss of the C4-carboxylic acid group, leading to the formation of the corresponding quinoline byproduct. This decarboxylation is typically promoted by the high temperatures and strongly acidic or basic conditions often employed in these synthetic routes.[2] Understanding and controlling this side reaction is paramount for achieving high yields and purity of the desired product.

Troubleshooting Guide: A-to-Z Problem Solving

This section is designed to provide direct answers and actionable solutions to specific problems you may encounter during your experiments.

Issue 1: Significant formation of the decarboxylated quinoline byproduct is observed during the reaction.

Question: My reaction mixture shows a significant amount of the decarboxylated quinoline byproduct, as confirmed by TLC and LC-MS analysis, leading to a low yield of the desired quinoline-4-carboxylic acid. What are the likely causes and how can I mitigate this?

Answer: This is a classic issue stemming from overly harsh reaction conditions. The primary culprits are excessive heat and/or highly concentrated acid or base catalysts.

Root Cause Analysis & Corrective Actions:

  • Excessive Temperature: High temperatures provide the activation energy needed for the decarboxylation to occur.

    • Solution: Carefully control the reaction temperature. For the Pfitzinger reaction , a reflux temperature of approximately 79°C in an ethanol/water mixture is a good starting point.[3] For the Doebner reaction , which can be more prone to side reactions, maintaining the lowest effective temperature that allows the reaction to proceed at a reasonable rate is crucial.[4] Consider stepwise heating to manage any exothermic events.[4]

  • Harsh Acid/Base Catalysis: Strong acids or bases can facilitate the protonation or deprotonation steps that precede decarboxylation.

    • Solution: Optimize your catalyst.

      • In the Doebner reaction , screen both Brønsted acids (e.g., p-toluenesulfonic acid, HCl) and Lewis acids (e.g., BF₃·THF, ZnCl₂) to find a balance between reactivity and side product formation.[4][5] In some cases, using a milder acid catalyst like sulfamic acid can be effective.[6]

      • For the Pfitzinger reaction , the concentration of the base (e.g., KOH) is critical. Ensure the isatin is fully dissolved and its ring opened before adding the carbonyl compound to avoid localized high base concentrations that can promote side reactions.[7]

  • Prolonged Reaction Times at Elevated Temperatures: The longer the reaction is exposed to harsh conditions, the more likely decarboxylation becomes.

    • Solution: Monitor the reaction progress closely using TLC or HPLC.[7] Once the starting materials are consumed, proceed with the work-up promptly. For sluggish reactions, consider alternative strategies like microwave-assisted synthesis, which can significantly reduce reaction times.[8]

Issue 2: Decarboxylation occurs during the work-up and purification steps.

Question: My initial reaction mixture shows a good yield of the desired product, but I lose a significant portion to decarboxylation during the work-up and purification. How can I prevent this?

Answer: This is a common pitfall, as the conditions during product isolation can inadvertently promote decarboxylation.

Root Cause Analysis & Corrective Actions:

  • Aggressive Acidification: Rapidly adding a strong acid to a basic reaction mixture can create localized "hot spots" of high acidity and temperature, leading to decarboxylation.

    • Solution: During the work-up of the Pfitzinger reaction , add the acid (e.g., dilute HCl or acetic acid) slowly and with vigorous stirring to precipitate the product. Maintaining a cool temperature with an ice bath during acidification is also recommended.[9]

  • High Temperatures During Solvent Removal: Using high temperatures to remove solvents under reduced pressure can lead to thermal decarboxylation of the isolated product.

    • Solution: Remove solvents at the lowest practical temperature. If the product is stable, a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C) is generally safe. For more sensitive compounds, consider techniques like freeze-drying (lyophilization) if applicable.

  • Inappropriate Purification Method: Certain purification techniques can expose the product to conditions that favor decarboxylation.

    • Solution:

      • Recrystallization: Choose a solvent system that allows for crystallization at a moderate temperature. Avoid high-boiling point solvents that require excessive heating.

      • Chromatography: If column chromatography is necessary, use a neutral stationary phase like silica gel and a neutral eluent system. Avoid acidic or basic additives in the mobile phase if possible.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of thermal decarboxylation of quinoline-4-carboxylic acid?

A1: The thermal decarboxylation of quinoline-4-carboxylic acid is believed to proceed through a zwitterionic intermediate. The nitrogen atom of the quinoline ring can be protonated by the carboxylic acid proton, forming a zwitterion. This intermediate can then undergo a concerted or stepwise elimination of carbon dioxide, facilitated by the electron-withdrawing nature of the protonated quinoline ring, to form the decarboxylated quinoline.

Q2: Can protecting groups be used to prevent decarboxylation?

A2: Yes, in certain synthetic strategies, protecting groups can be highly effective. For instance, if the decarboxylation is occurring during a step that requires harsh conditions, the aniline starting material can be protected with a Boc (tert-butoxycarbonyl) group.[9] The Boc group can be removed under milder acidic conditions after the quinoline ring has been formed, often with less risk of decarboxylation.[9][10][11]

Q3: How can I monitor the extent of decarboxylation during my reaction?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the progress of your reaction. The decarboxylated quinoline will typically have a higher Rf value than the more polar quinoline-4-carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reverse-phase HPLC method can be developed to separate and quantify the starting materials, the desired product, and the decarboxylated byproduct.[12][13][14]

  • Proton NMR (¹H-NMR) Spectroscopy: By taking aliquots of the reaction mixture, you can monitor the disappearance of starting material signals and the appearance of product and byproduct signals. The integration of characteristic peaks can provide a quantitative measure of the reaction progress.[3][4][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the broad O-H stretch and the characteristic C=O stretch of the carboxylic acid can indicate decarboxylation.[16][17]

Q4: Are there alternative synthetic routes to quinoline-4-carboxylic acids that are less prone to decarboxylation?

A4: Yes, while the Doebner and Pfitzinger reactions are classics, modern modifications and alternative routes offer milder conditions. For example, the Doebner hydrogen-transfer reaction can proceed at lower temperatures (e.g., 65°C) and has been shown to be effective for a range of anilines, including those with electron-withdrawing groups that often require harsher conditions in the traditional Doebner reaction.[5][18] Microwave-assisted synthesis can also be a valuable tool to reduce reaction times and potentially minimize side reactions.[8][19]

Data Summary: Reaction Conditions and Outcomes

The following table provides a general comparison of reaction conditions for the Doebner and Pfitzinger syntheses, highlighting parameters relevant to minimizing decarboxylation.

ParameterDoebner ReactionPfitzinger ReactionKey Considerations for Minimizing Decarboxylation
Typical Temperature Often requires heating, can be as low as 65°C with modified protocols.[5]Reflux in ethanol/water (approx. 79°C).[3]Lowering the temperature is a primary strategy to reduce decarboxylation.
Catalyst Brønsted or Lewis acids (e.g., HCl, p-TSA, BF₃·THF).[4][5]Strong base (e.g., KOH, NaOH).[7][9]Optimize catalyst choice and concentration to avoid overly harsh conditions.
Common Solvents Ethanol, acetonitrile, or solvent-free.[5][8]Ethanol/water mixture.[3][9]Solvent choice can impact reaction rate and side product formation.
Work-up pH Control Neutralization of acid.Slow acidification to precipitate the product.[9]Careful pH control during work-up is crucial to prevent acid- or base-catalyzed decarboxylation.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by ¹H-NMR
  • Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specific time intervals.

  • Quench the reaction in the aliquot by diluting it with a suitable deuterated solvent (e.g., DMSO-d₆).

  • If necessary, filter the sample to remove any solids.

  • Acquire a ¹H-NMR spectrum of the sample.[3]

  • Identify characteristic peaks for the starting materials, the quinoline-4-carboxylic acid product (e.g., the carboxylic acid proton signal, typically >10 ppm), and the decarboxylated quinoline byproduct.

  • Integrate these peaks to determine the relative ratios of the components and track the reaction progress over time.

Protocol 2: Boc-Protection of Aniline for Quinoline Synthesis

This protocol is a general guideline for the Boc protection of anilines, which can then be used in quinoline synthesis to potentially avoid decarboxylation during subsequent steps.[10][19][20]

  • Setup: In a round-bottom flask, dissolve the aniline (1.0 equiv) and a suitable base such as triethylamine (1.2 equiv) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Stirring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline.

  • Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Boc-protected aniline can often be used without further purification.

Visualizing the Problem: Decarboxylation Pathway

The following diagram illustrates the proposed mechanism for the thermal decarboxylation of quinoline-4-carboxylic acid.

Decarboxylation_Mechanism cluster_0 Quinoline-4-carboxylic Acid cluster_1 Zwitterionic Intermediate cluster_2 Decarboxylation start Quinoline-4-carboxylic Acid intermediate Zwitterionic Intermediate start->intermediate Proton Transfer products Quinoline + CO2 intermediate->products Elimination of CO2

Caption: Proposed mechanism of thermal decarboxylation.

Logical Troubleshooting Workflow

This flowchart provides a step-by-step approach to diagnosing and resolving decarboxylation issues.

Troubleshooting_Workflow start Low yield of Quinoline-4-carboxylic Acid check_decarboxylation Is decarboxylation the primary side reaction? start->check_decarboxylation yes_decarboxylation Yes check_decarboxylation->yes_decarboxylation no_decarboxylation No (e.g., tar formation) check_decarboxylation->no_decarboxylation when_decarboxylation When is decarboxylation occurring? yes_decarboxylation->when_decarboxylation during_reaction During Reaction when_decarboxylation->during_reaction during_workup During Work-up when_decarboxylation->during_workup lower_temp Lower Reaction Temperature during_reaction->lower_temp optimize_catalyst Optimize Catalyst (milder acid/base) during_reaction->optimize_catalyst monitor_reaction Monitor Reaction Closely during_reaction->monitor_reaction control_ph Control pH During Work-up during_workup->control_ph lower_purification_temp Lower Purification Temperature during_workup->lower_purification_temp solution_reaction Reduced decarboxylation during reaction lower_temp->solution_reaction optimize_catalyst->solution_reaction monitor_reaction->solution_reaction solution_workup Reduced decarboxylation during work-up control_ph->solution_workup lower_purification_temp->solution_workup

Sources

Overcoming steric hindrance in 8-position substituted quinoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: The 8-Position Quinoline Interface Ticket #808-QI | Status: Open | Priority: High

Welcome to the Advanced Heterocycle Support Desk. I am Dr. Aris, Senior Application Scientist. You are likely here because standard catalysis protocols (standard Suzuki, standard C-H activation) have failed at the quinoline 8-position.

This is not user error; it is a structural feature. The 8-position suffers from the Peri-Effect : a unique steric and electronic repulsion generated by the adjacent quinoline nitrogen lone pair (N1) and the C7-H bond. This creates a "steric wall" that blocks standard square-planar metal coordination and poisons catalysts via non-productive N1 binding.

Below are the engineered workflows to bypass this wall.

Module 1: Cross-Coupling at the Crowded C8-Halide

Scenario: You have an 8-bromo/chloroquinoline and need to install an aryl or alkyl group.[1] Standard ligands (PPh3, dppf) yield <20% or result in dehalogenation.

The Solution: The "Bulky Ligand" Override To couple at C8, you must prevent the palladium center from coordinating to the N1 nitrogen. You need a ligand that is bulky enough to enforce a specific geometry that favors oxidative addition at C8-X while physically blocking N1-Pd interaction.

Recommended Protocol: The n-BuPAd2 System Based on high-throughput screening by Boehringer Ingelheim, the adamantyl-caged phosphine n-BuPAd2 (cataCXium A) is the gold standard for this specific transformation.

Standard Operating Procedure (SOP-8Q-CC):

ComponentEquivalentsRole
Substrate 1.0 equiv8-Chloro/Bromoquinoline
Boronic Acid 1.5 equivCoupling partner
Catalyst 1 mol%Pd₂(dba)₃ (Source of Pd⁰)
Ligand 3 mol%n-BuPAd2 (Critical steric enabler)
Base 3.0 equivK₃PO₄ (anhydrous)
Solvent 0.2 Mn-Butanol or DMA/H₂O (10:1)
Temp 100°C4–12 hours

Step-by-Step:

  • Inerting: Charge reaction vessel with Pd₂(dba)₃, n-BuPAd2, and aryl boronic acid. Cycle Argon/Vacuum 3x.

  • Solvation: Add degassed solvent and base.

  • Activation: Heat to 100°C. Note: The reaction mixture often turns dark red/brown; this is normal for active Pd-PAd2 species.

  • Workup: Filter through Celite. The 8-arylquinoline product is often highly crystalline.

Why this works: The adamantyl group on the phosphorus creates a massive cone angle. This forces the Pd center to sit "away" from the quinoline nitrogen during the oxidative addition step, preventing the formation of the stable (and inactive) N-bound palladium dimer.

Module 2: Direct C-H Activation of C8 (The "Remote" Strategy)

Scenario: You want to functionalize C8-H directly without pre-halogenation. The Problem: Pd(OAc)₂ favors the electron-rich C2 position or coordinates uselessly to N1.

The Solution: N-Oxide Direction & Anionic Ligand Switching You must block the N1 site by oxidizing it to an N-Oxide. This turns the "poison" (N1) into a "crane" (N-O) that directs the metal specifically to C8 via a 5-membered metallacycle.

Critical Switch: Do NOT use Pd(OAc)₂. You must use PdCl₂ .

  • Pd(OAc)₂ favors a

    
    -complex leading to C2  activation.
    
  • PdCl₂ favors a

    
    -complex leading to C8  activation.
    

Visualization of the Pathway Switch:

CH_Activation_Logic Start Quinoline N-Oxide Cat_A Catalyst: Pd(OAc)2 Start->Cat_A Acetate Route Cat_B Catalyst: PdCl2 Start->Cat_B Chloride Route Inter_A Pi-Complex (Coordination to Ring) Cat_A->Inter_A Inter_B Sigma-Complex (N-O Coordination) Cat_B->Inter_B Prod_A C2-Arylation (Unwanted) Inter_A->Prod_A High Barrier at C8 Prod_B C8-Arylation (Target) Inter_B->Prod_B Low Barrier (17 kcal/mol)

Figure 1: Catalyst anion effect on regioselectivity. PdCl₂ enables the specific geometry required for C8 activation.

Protocol (SOP-8Q-CH):

  • Oxidation: Treat quinoline with mCPBA (1.1 equiv) in DCM to generate the N-oxide. Isolate.

  • Activation: Mix N-oxide (1 equiv), Aryl Iodide (2 equiv), PdCl₂ (5 mol%) , Ag₂CO₃ (2 equiv), and PPh₃ (10 mol%).

  • Conditions: Toluene, 110°C, 16h.

  • Deoxygenation (Optional): If the N-oxide is not the final target, reduce with PCl₃ or Zn/AcOH to return the quinoline.

Module 3: Troubleshooting & FAQ

Ticket #442: "My Suzuki coupling stalled at 40% conversion."

  • Diagnostic: Did you use a carbonate base (K₂CO₃)?

  • Fix: Switch to K₃PO₄ or CsF . The 8-position is crowded; the transmetallation step is slow. A stronger base with higher solubility in the organic phase (or using n-Butanol) accelerates the transmetallation of the boronic acid, pushing the equilibrium forward.

Ticket #443: "I can't remove the 8-Aminoquinoline (AQ) directing group."

  • Context: You used the 8-position as a directing group for a reaction elsewhere, and now the amide won't hydrolyze.

  • Root Cause: The AQ amide is incredibly stable due to bidentate chelation. Standard hydrolysis (NaOH/EtOH) often fails.

  • Fix: Use the Oxidative Deprotection route.[2][3]

    • React substrate with O₃ (Ozone) or IBX to convert the amide to an imide.

    • The imide is destabilized and can be hydrolyzed with mild base (LiOH) or nucleophiles.

Ticket #444: "C-H Activation gave me a mixture of C2 and C8."

  • Diagnostic: Check your solvent and additives.

  • Fix: Ensure water is strictly excluded . The presence of water can promote nucleophilic attack at C2. Use anhydrous toluene and add 4Å molecular sieves. Also, verify you are using PdCl₂ , not a mixed acetate/chloride source.

Summary of Reactivity Logic

Reaction GoalPrimary ObstacleKey EnablerMechanism
8-Halo Cross-Coupling N1 coordination + Steric bulkn-BuPAd2 (Ligand)Creates "steric pocket" for Pd; blocks N1.
C8-H Arylation Preference for C2Quinoline N-Oxide + PdCl₂

-metallacycle directs Pd to C8.
8-Amino Removal Amide stabilityOxidative Cleavage Destabilization via imide formation.

References

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Boryl

    • Source: Zhang, Y., et al.[1] The Journal of Organic Chemistry, 2011.

    • Significance: Establishes n-BuPAd2 as the critical ligand for overcoming peri-hindrance.
    • Link:[Link]

  • Palladium-Catalyzed C8-Selective C–H Aryl

    • Source: Wu, X., et al.
    • Significance: Details the PdCl₂ vs Pd(OAc)
    • Link:[Link]

  • Regioselective Introduction of Heteroatoms at the C-8 Position of Quinoline N-Oxides

    • Source: Kim, J., et al. Journal of the American Chemical Society, 2014.
    • Significance: Demonstrates Rh/Ir catalyzed functionalization using the N-oxide str
    • Link:[Link]

  • Bridging C-H Activation: Mild Cleavage of the 8-Aminoquinoline Directing Group

    • Source: Pfeffer, M., et al. Organic Letters, 2016.
    • Significance: Provides the oxidative deprotection protocol for removing stubborn 8-AQ groups.
    • Link:[Link]

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Characterization of 8-Fluoro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Drug Development Professionals

In the landscape of modern drug discovery, quinoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The precise structural elucidation of novel quinoline derivatives is a critical step in the development pipeline, ensuring identity, purity, and conformity to design. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for providing unambiguous, atom-level structural information.[2]

Molecular Structure and NMR Implications

To facilitate a clear discussion, the structure of 8-Fluoro-6-methylquinoline-4-carboxylic acid is presented below with the standard IUPAC numbering for the quinoline ring system. This numbering will be used for all subsequent spectral assignments.

Caption: Structure of 8-Fluoro-6-methylquinoline-4-carboxylic acid with atom numbering.

The electronic character of this molecule is shaped by three key substituents on the quinoline core:

  • 8-Fluoro group: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This will significantly deshield nearby nuclei, particularly C8 and H7. Furthermore, as a spin-active nucleus (¹⁹F, I=½), it will couple with nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns.[3][4]

  • 6-Methyl group: The methyl group is a weak electron-donating group through hyperconjugation, which will slightly shield the carbons and protons on the carbocyclic ring.[5]

  • 4-Carboxylic acid group: This is a strong electron-withdrawing group, which will significantly deshield nuclei in the heterocyclic ring, especially the adjacent H3 and H5 protons.[6] The acidic proton itself is exchangeable and often appears as a very broad singlet at a low field.[7]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display five distinct signals: four in the aromatic region and one in the aliphatic region, with an additional broad signal for the carboxylic acid proton. The solvent of choice for a molecule containing a carboxylic acid is typically DMSO-d₆, which can solubilize the polar compound and allows for the observation of the exchangeable COOH proton.[2]

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H2~8.9dJ(H2,H3) ≈ 4.5Deshielded due to proximity to the electronegative nitrogen and the C4-COOH group. Exhibits typical ortho coupling to H3.
H3~7.8dJ(H3,H2) ≈ 4.5Deshielded by the adjacent C4-COOH group. Coupled only to H2.
H5~8.1s-Deshielded by the C4-COOH group. Appears as a singlet due to the lack of adjacent protons (C6 is substituted).
H7~7.6dJ(H7,F8) ≈ 8-10Deshielded by the adjacent electronegative fluorine atom. Expected to show a doublet due to ortho coupling with the fluorine at C8.
-CH₃~2.5s-Typical chemical shift for a methyl group on an aromatic ring. Appears as a singlet.[8]
-COOH>13.0br s-Characteristic of a carboxylic acid proton, often very broad and shifted far downfield.[9]

Comparative Insights:

  • In unsubstituted 6-methylquinoline, the H5 and H7 protons appear around 7.55 ppm.[8] The introduction of the C4-carboxylic acid is predicted to shift H5 significantly downfield to ~8.1 ppm.

  • The C8-fluoro group is the dominant influence on H7, both deshielding it and causing a characteristic doublet splitting (³JHF) which would otherwise be a doublet of doublets from coupling to H5 and H6 in a different substitution pattern.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals: 10 for the quinoline core, one for the methyl group, and one for the carboxylic acid carbon. The most revealing feature will be the large one-bond coupling between C8 and the fluorine atom (¹JCF), and smaller long-range couplings.[10]

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to ¹⁹F)Predicted J (Hz)Rationale
C2~150s-Located alpha to the nitrogen, resulting in a downfield shift.
C3~120s-Shielded relative to other carbons in the pyridine ring.
C4~140s-Deshielded due to the attached carboxylic acid group.
C4a~128d⁴JCF ≈ 2-4Bridgehead carbon with a minor long-range coupling to fluorine.
C5~125d³JCF ≈ 4-6Meta to the fluorine, showing a small three-bond coupling.
C6~138s-Ipso-carbon attached to the methyl group.
C7~122d²JCF ≈ 15-25Ortho to the fluorine, exhibiting a significant two-bond coupling.
C8~155d¹JCF ≈ 240-260Directly bonded to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift.[10]
C8a~145d²JCF ≈ 10-15Bridgehead carbon adjacent to the C-F bond, showing two-bond coupling.
C9 (CH₃)~21s-Typical shift for an aromatic methyl carbon.[11]
C10 (COOH)~168s-Characteristic chemical shift for a carboxylic acid carbon.[12]

Comparative Insights:

  • Compared to 6-methylquinoline, where C8 resonates around 127 ppm, the fluorine substituent in the target molecule is predicted to shift C8 significantly downfield to ~155 ppm.[13]

  • The hallmark of the ¹³C spectrum is the large doublet for C8. Identifying this signal and its massive coupling constant is the most definitive confirmation of the 8-fluoro substitution pattern. The presence of smaller doublets for C7, C5, C8a, and C4a further solidifies the assignment.[14]

Experimental Protocol for NMR Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data. This section provides a detailed methodology for the characterization of 8-Fluoro-6-methylquinoline-4-carboxylic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh Sample (10-15 mg for ¹H, 20-30 mg for ¹³C) prep2 Select Solvent (0.6 mL DMSO-d₆) prep1->prep2 prep3 Dissolve & Vortex prep2->prep3 prep4 Filter & Transfer to 5mm NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate to Solvent (DMSO @ 2.50 ppm) proc2->proc3 proc4 Integrate & Assign Peaks proc3->proc4

Caption: Experimental workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 10-15 mg of the sample for ¹H NMR analysis (or 20-30 mg for subsequent ¹³C analysis) into a clean, dry vial.[15] b. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve polar carboxylic acids and for its high boiling point.[2] c. Vortex the vial until the sample is completely dissolved. Gentle heating may be applied if necessary. d. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition (e.g., 400 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆. b. Perform automatic or manual shimming to optimize the magnetic field homogeneity. c. Set the acquisition parameters. For a standard ¹H spectrum, typical parameters include:

    • Pulse Angle: 30-90 degrees. A 30-degree pulse with a shorter relaxation delay can be used to increase signal averaging speed if needed.[16]
    • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[17]
    • Relaxation Delay (D1): 1-5 seconds. A longer delay (e.g., 5s) is necessary for accurate integration if quantitative analysis is required.[18]
    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration. d. Acquire the Free Induction Decay (FID) and process the data.
  • ¹³C NMR Data Acquisition: a. Use the same locked and shimmed sample. b. Set the acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30). c. Parameters will differ significantly from ¹H acquisition:

    • Spectral Width: ~220-240 ppm to cover the full range of carbon chemical shifts.
    • Acquisition Time (AQ): 1-2 seconds.
    • Relaxation Delay (D1): 2 seconds.
    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a much larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on concentration and desired signal-to-noise ratio.[15] d. Acquire and process the data.
  • Data Processing: a. Apply a Fourier transform to the acquired FID. b. Carefully phase the spectrum and apply baseline correction. c. Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra. d. Integrate the signals in the ¹H spectrum and assign all peaks in both spectra according to the predictions outlined above.

Conclusion

The NMR characterization of 8-Fluoro-6-methylquinoline-4-carboxylic acid provides a unique spectral fingerprint that is highly informative for its structural confirmation. The ¹H NMR spectrum is defined by four distinct aromatic signals and a methyl singlet, with the chemical shifts and multiplicities strongly influenced by the electron-withdrawing nature of the fluoro and carboxylic acid groups. The ¹³C NMR spectrum offers the most definitive evidence of the structure, highlighted by the C8 carbon which appears as a doublet with a very large ¹JCF coupling constant (~250 Hz). By comparing these predicted spectral features with data from known quinoline analogs, researchers can confidently verify the synthesis and purity of this and similar compounds, a cornerstone of rigorous drug development and scientific integrity.

References

  • 11. Royal Society of Chemistry.

  • . ChemicalBook.

  • . Benchchem.

  • . ChemicalBook.

  • . ChemicalBook.

  • . National Center for Biotechnology Information (PMC).

  • . PubChem.

  • . PubChem.

  • . University of Wisconsin-Madison, Chemistry Department.

  • . The Journal of Organic Chemistry - ACS Publications.

  • . Journal of Advances in Chemistry.

  • . Australian Journal of Chemistry.

  • . The Royal Society of Chemistry.

  • . TCI Chemicals.

  • . Taylor & Francis Online.

  • . ETH Zurich NMR Service.

  • . MDPI.

  • . Magnetic Resonance in Chemistry.

  • . Nanalysis.

  • . ResearchGate.

  • . The Royal Society of Chemistry.

  • . SpectraBase.

  • . Anasazi Instruments.

  • . ResearchGate.

  • . NP-MRD.

  • . ChemicalBook.

  • . TSI Journals.

  • . ACD/Labs.

  • . The Journal of Organic Chemistry - ACS Publications.

  • . ACS Division of Organic Chemistry.

  • . Chemistry Steps.

  • . Taylor & Francis Online.

  • . University of California, Santa Barbara.

  • . JEOL Ltd.

  • . Chemistry LibreTexts.

  • . Oregon State University.

  • . ACS Division of Organic Chemistry.

  • . Oregon State University.

  • . California State Polytechnic University, Pomona.

  • . St. Cloud State University Repository.

Sources

Comparing bioactivity of 8-fluoro vs 6-fluoro quinoline-4-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The 6-fluoro isomer is the industry standard pharmacophore for antibacterial potency (Gyrase/Topoisomerase IV inhibition), forming the core of the "Fluoroquinolone" drug class. The 8-fluoro isomer is rarely used as a standalone primary pharmacophore for antibacterial action due to lower intrinsic affinity and higher phototoxicity risks. However, 8-fluoro substitution is valuable in anticancer applications and as a secondary substituent (in 6,8-difluoro systems) to modulate lipophilicity and metabolic stability, though it often requires an 8-methoxy "rescue" to mitigate UV instability.

Molecular Architecture & Physicochemical Properties[1]

The distinct behaviors of these isomers stem from the electronic and steric consequences of shifting the fluorine atom from the C6 to the C8 position on the quinoline scaffold.

Electronic Effects & Hammett Constants
  • 6-Fluoro (Para to N1/Meta to C4): The fluorine at C6 exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. Crucially, it activates the C7 position for nucleophilic aromatic substitution (

    
    ), facilitating the attachment of solubility-enhancing side chains (e.g., piperazine in ciprofloxacin).
    
  • 8-Fluoro (Ortho to N1): Placing fluorine at C8 creates significant steric bulk near the ring nitrogen (N1) and the carboxyl group. This proximity alters the pKa of the carboxylic acid and the basicity of the quinoline nitrogen, affecting zwitterionic character and membrane permeability.

Comparative Physicochemical Data
Feature6-Fluoro Isomer8-Fluoro IsomerImpact on Drug Design
Electronic Effect Activates C7 for substitutionSteric hindrance at N16-F enables library synthesis at C7.
Lipophilicity (LogP) ModerateHigher (+0.3 to +0.5 shift)8-F improves passive transport but risks tissue accumulation.
Metabolic Stability High (Blocks C6 oxidation)Moderate/High (Blocks C8)Both prevent P450 hydroxylation at their respective sites.
Photostability StableUnstable (UV Labile) 8-F bond is prone to homolytic cleavage under UV (phototoxicity).

Biological Performance Analysis

A. Antibacterial Activity (Target: DNA Gyrase)

The 6-fluoro substituent is non-negotiable for high-potency antibacterial activity.

  • Mechanism: The 6-F atom provides a critical electrostatic interaction within the enzyme-DNA-drug ternary complex. It helps stack the drug between DNA base pairs.

  • Performance Gap: Removal of the 6-F (or moving it to 8-F without a 6-F present) typically results in a 10-100 fold loss in MIC (Minimum Inhibitory Concentration) potency against Gram-negative bacteria like E. coli.

  • The "8-Fluoro Paradox": While adding an 8-F to a 6-F core (creating a 6,8-difluoro derivative) can enhance potency against Gram-positive strains (e.g., S. aureus), it drastically increases phototoxicity. Modern drug design prefers 8-methoxy over 8-fluoro to achieve similar spectrum broadening without the UV toxicity.

B. Anticancer Activity (Target: Kinases & Tubulin)

In oncology, the rigid "6-F rule" of antibiotics does not apply. The 8-fluoro isomer has shown promise in specific kinase inhibitors.

  • Cytotoxicity: 8-fluoro-quinoline derivatives have demonstrated higher potency in certain triple-negative breast cancer models compared to 6-fluoro analogs.

  • Mechanism: The increased lipophilicity of the 8-F isomer allows better penetration into solid tumors. Furthermore, the 8-F position can modulate the angle of the pendant carboxyl/amide groups, potentially fitting better into hydrophobic pockets of kinases (e.g., c-Met or EGFR).

C. Toxicity Profile: The Phototoxicity Factor
  • 6-Fluoro: Generally safe.

  • 8-Fluoro: High Risk. Under UV irradiation (UVA), the C8-F bond is labile. It generates reactive aryl cations or radicals that react with singlet oxygen, causing severe skin erythema and DNA damage in host cells. This is a major attrition factor in drug development.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional consequences of substitution at the C6 and C8 positions.

SAR_Map Core Quinoline-4-Carboxylic Acid Scaffold Sub6 6-Fluoro Substitution Core->Sub6 Sub8 8-Fluoro Substitution Core->Sub8 Act6_1 Gyrase Binding (Essential for Antibiotics) Sub6->Act6_1 Act6_2 Activates C7 for SnAr Reaction Sub6->Act6_2 Act8_1 Increases Lipophilicity (Better Tumor Penetration) Sub8->Act8_1 Act8_2 High Phototoxicity Risk (UV Instability) Sub8->Act8_2 Warning Act8_3 Steric Clash at N1 Sub8->Act8_3

Caption: SAR map illustrating the divergent functional impacts of C6 vs. C8 fluorination on the quinoline scaffold.

Experimental Protocols

Protocol A: Synthesis via Gould-Jacobs Reaction

This is the standard industrial route for both isomers, validated for scalability.

Reagents:

  • Precursor: 4-fluoroaniline (for 6-F isomer) OR 2-fluoroaniline (for 8-F isomer).

  • Reagent: Diethyl ethoxymethylenemalonate (EMME).

  • Solvent: Diphenyl ether (high boiling point).[1]

Step-by-Step Workflow:

  • Condensation: Mix 1.0 eq of fluoroaniline with 1.1 eq of EMME. Heat to 110°C for 2 hours.

    • Checkpoint: Monitor ethanol evolution. Reaction is complete when solidification occurs upon cooling.

  • Cyclization: Add the condensate to diphenyl ether pre-heated to 250°C. Maintain temperature for 45-60 minutes.

    • Mechanism:[1][2][3] Thermal electrocyclic ring closure.

  • Hydrolysis: Cool to room temperature. Dilute with hexane to precipitate the ester intermediate.[1] Filter. Reflux the solid in 10% NaOH for 4 hours to hydrolyze the ester to the carboxylic acid.

  • Isolation: Acidify with HCl to pH 2. The target fluoro-quinoline-4-carboxylic acid will precipitate. Recrystallize from DMF/Ethanol.

Protocol B: Gyrase Supercoiling Inhibition Assay

To validate biological potency differences.

  • Setup: Use relaxed pBR322 plasmid DNA and recombinant E. coli DNA gyrase.

  • Incubation: Mix DNA, enzyme, ATP, and varying concentrations (0.01 - 100 µg/mL) of the 6-F or 8-F isomer. Incubate at 37°C for 60 mins.

  • Analysis: Run samples on a 1% agarose gel without ethidium bromide (EtBr). Stain with EtBr after electrophoresis.

  • Readout: Supercoiled DNA migrates faster. The 6-F isomer should inhibit supercoiling (bands remain relaxed) at significantly lower concentrations than the 8-F isomer.

Experimental Workflow Diagram

Workflow Start Start: Select Aniline Precursor Branch1 4-Fluoroaniline (Target: 6-F Isomer) Start->Branch1 Branch2 2-Fluoroaniline (Target: 8-F Isomer) Start->Branch2 Synth Gould-Jacobs Cyclization (250°C, Ph2O) Branch1->Synth Branch2->Synth Purify Hydrolysis & Recrystallization Synth->Purify Assay Biological Assay Selection Purify->Assay Bac Antibacterial (Gyrase) Expect: 6-F >> 8-F Assay->Bac Tox Phototoxicity (UV) Expect: 8-F >> 6-F (High Tox) Assay->Tox

Caption: Comparative synthesis and testing workflow for 6-F and 8-F quinoline isomers.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Link

  • Chu, D. T., et al. (1985).[4] Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.[4] Link

  • Marutani, K., et al. (1993). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation.[5] Antimicrobial Agents and Chemotherapy, 36(8), 1715-1719.[5] Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • BenchChem. (2025).[1] Synthesis and Technical Protocols for 8-Fluoroquinoline derivatives. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 8-Fluoro-6-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 8-Fluoro-6-methylquinoline-4-carboxylic acid, ensuring the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for 8-Fluoro-6-methylquinoline-4-carboxylic acid is not always readily available, the core principle is to treat it as hazardous waste. This approach is derived from the known toxicological profiles of structurally similar quinoline-based compounds, which can be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life with long-lasting effects.[1][2] The "cradle to grave" principle of hazardous waste management holds the generator responsible for the waste from its creation to its final disposal, mandating a cautious and compliant approach.[3]

Hazard Identification and Immediate Safety Precautions

Before handling or preparing for disposal, it is imperative to understand the potential hazards. Based on data from related quinoline compounds, 8-Fluoro-6-methylquinoline-4-carboxylic acid should be handled with the assumption that it may cause skin, eye, and respiratory irritation, and could be harmful if ingested.[4][5][6][7] Some quinoline derivatives are also considered potential carcinogens, requiring stringent handling protocols as outlined by OSHA.[8][9][10][11]

All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][4] An eyewash station and safety shower must be readily accessible.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.[1]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust, splashes, or aerosols.
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if generating dust or aerosols.To prevent inhalation, especially when handling the solid compound outside of a fume hood.[3]
Step-by-Step Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]

Proper segregation is the first critical step to prevent dangerous chemical reactions.[3]

  • Do Not Mix: Do not combine 8-Fluoro-6-methylquinoline-4-carboxylic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Separate Waste Forms: Maintain separate, clearly designated waste containers for:

    • Solid Waste: Unused or expired solid compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and paper towels.[1]

    • Liquid Waste: Solutions containing the compound, reaction mixtures, and the first solvent rinse of any contaminated glassware.[1]

    • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

The integrity of the waste container is crucial for safe storage and transport.

  • Container Requirements: Use only approved hazardous waste containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[12][14] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]

  • Empty Original Containers: The first rinse of the original container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[1]

Clear and accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel.[3]

  • Mandatory Information: The container label must be firmly attached and clearly legible with the following information:[14][15]

    • The words "Hazardous Waste" .

    • The full chemical name: "8-Fluoro-6-methylquinoline-4-carboxylic acid" .

    • The approximate concentrations and any other components in the waste mixture.

    • An indication of the hazards (e.g., Irritant, Toxic).

    • The date when waste was first added to the container (accumulation start date).

Waste must be stored safely in a designated SAA at or near the point of generation and under the control of laboratory personnel.[14][15]

  • Location: The SAA should be in a secondary containment tray to mitigate potential leaks.

  • Container Management: Keep waste containers closed at all times except when adding waste.[14] Do not leave funnels in the container.

  • Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[12][14]

  • Fill Level: Complete a chemical waste pickup request when the container is approximately 90% full to allow for expansion and prevent spills.[14]

Hazardous chemical waste must never be disposed of in the regular trash or poured down the drain.[1][16]

  • Institutional EHS: Contact your institution's EHS department to schedule a waste pickup.[3] They are responsible for coordinating with licensed hazardous waste haulers for proper treatment and disposal.

  • Documentation: Ensure all institutional paperwork and waste logs are completed accurately. The RCRA requires documentation of waste generation.[12]

Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and evacuate non-essential staff. Restrict access to the spill zone.[17]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.

  • Wear PPE: Before attempting cleanup, don the appropriate PPE as detailed in Table 1.

  • Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain and absorb the liquid.[1][17]

  • Collect Waste: Place all contaminated absorbent material, cleaning supplies, and any contaminated PPE into a new, sealable hazardous waste container. Label it immediately as described in Step 3.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-Fluoro-6-methylquinoline-4-carboxylic acid.

G cluster_0 Disposal Protocol cluster_1 Emergency Procedure A Waste Generation (Solid, Liquid, Sharps) B Step 1: Segregate Waste (No Mixing) A->B C Step 2: Use Approved & Compatible Container B->C D Step 3: Label Container 'Hazardous Waste' + Details C->D E Step 4: Store in SAA (Closed, Secondary Containment) D->E F Container >90% Full? E->F F->E No G Step 5: Schedule Pickup with EHS Department F->G Yes H EHS Collects for Final Disposal G->H Spill Spill Occurs Spill_Proc Emergency Spill Protocol: 1. Evacuate & Secure 2. Wear PPE 3. Contain & Absorb 4. Collect as HazWaste Spill->Spill_Proc Spill_Proc->C Place in new container

Caption: Disposal workflow for 8-Fluoro-6-methylquinoline-4-carboxylic acid.

References

  • Proper Disposal of 2,4-Diphenylquinolin-6-ol: A Step-by-Step Guide for Labor
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Guidelines for the laboratory use of chemical carcinogens.
  • Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Labor
  • Safety D
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
  • Carcinogens - Overview.
  • Carcinogens - Standards.
  • Quinoline - SAFETY D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • 8-Methylquinoline Safety D
  • Safety D
  • Safety D
  • 2-Methylquinoline-6-carboxylic acid Safety D
  • 2-Methylquinoline-6-carboxylic Acid Safety D
  • 8-Fluoroisoquinoline SDS, 1075-00-9 Safety D
  • Safety Data Sheet: 6-Methylquinoline. Chemos GmbH&Co.KG.
  • Safety Data Sheet: 8-Methylquinoline. Chemos GmbH&Co.KG.
  • 8-Methylquinoline - SAFETY D

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.